1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-amino-2,6-dichloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUBHNCBPDOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651729 | |
| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912772-91-9 | |
| Record name | 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring reliability and reproducibility. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, owing to their versatile reactivity and ability to engage in a wide range of biological interactions. The target molecule, this compound, is a highly functionalized pyridine ring system. The presence of amino, acetyl, and chloro substituents provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications or advanced material properties. The strategic placement of these functional groups allows for the exploration of diverse chemical space in drug discovery programs and the development of specialized polymers and other materials.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthesis of this compound is best achieved through a multi-step approach commencing with a readily available starting material. The retrosynthetic analysis reveals a pathway that sequentially introduces the required functional groups onto a 2,6-dichloropyridine core.
The chosen forward synthesis involves three key transformations:
-
Nitration: Introduction of a nitro group at the 3-position of 2,6-dichloropyridine.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Directed ortho-Metalation and Acylation: Regioselective introduction of the acetyl group at the 4-position, directed by the amino group.
This strategy is advantageous as it utilizes the directing effects of the substituents to control the regiochemistry of each step, thereby maximizing the yield of the desired product.
Overall Synthetic Workflow
The synthetic pathway from 2,6-dichloropyridine to the target compound is illustrated below.
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
Rationale: The nitration of 2,6-dichloropyridine is an electrophilic aromatic substitution. The strong electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, necessitating harsh reaction conditions. The substitution occurs preferentially at the 3-position, which is the least deactivated position.
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (80 mL).
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2,6-dichloropyridine (7.4 g, 0.05 mol) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Once the 2,6-dichloropyridine has dissolved, add potassium nitrate (10.1 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, slowly warm the reaction mixture to 120 °C and maintain this temperature for 10 hours.[1]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 2,6-dichloro-3-nitropyridine.
| Parameter | Value |
| Yield | ~80%[1] |
| Appearance | White solid |
| Melting Point | 61-63 °C[1] |
Step 2: Synthesis of 3-Amino-2,6-dichloropyridine
Rationale: The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron in acetic acid. This method is generally selective for the nitro group in the presence of other reducible functional groups like chloro substituents.
Procedure:
-
In a round-bottom flask, suspend 2,6-dichloro-3-nitropyridine (from the previous step) in glacial acetic acid.
-
Add iron powder to the suspension with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 45-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-2,6-dichloropyridine.
| Parameter | Value |
| Yield | High |
| Appearance | Solid |
| CAS Number | 62476-56-6[1][2] |
Step 3: Synthesis of this compound
Rationale: This final step utilizes the principle of directed ortho-metalation (DoM). The amino group in 3-amino-2,6-dichloropyridine acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-4 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic acetylating agent, such as N,N-dimethylacetamide, to introduce the acetyl group with high regioselectivity.
Caption: Mechanism of Directed ortho-Metalation and Acylation.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-amino-2,6-dichloropyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 2.2 equivalents) dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
In a separate flask, prepare a solution of the acetylating agent, such as N,N-dimethylacetamide (1.5 equivalents), in anhydrous THF.
-
Add the solution of the acetylating agent dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Parameter | Value |
| CAS Number | 912772-91-9[3] |
| Molecular Formula | C₇H₆Cl₂N₂O[4] |
| Molecular Weight | 205.04 g/mol [4] |
| Appearance | Expected to be a solid |
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
Conclusion
This technical guide has outlined a comprehensive and well-supported synthetic route for the preparation of this compound. The described methodology, which involves a three-step sequence of nitration, reduction, and directed ortho-metalation followed by acylation, provides a reliable and regioselective approach to this valuable chemical building block. The detailed experimental protocols and mechanistic insights are intended to facilitate the successful synthesis of this compound in a research and development setting.
References
An In-depth Technical Guide to the Chemical Properties of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a substituted pyridine derivative of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, potential synthetic pathways, reactivity profile, and its emerging role as a valuable building block in the design and discovery of novel therapeutic agents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and engage in crucial coordination interactions, enabling drugs to effectively bind to biological targets such as enzymes and receptors.[2] By strategically modifying the pyridine core with various functional groups, medicinal chemists can fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]
Among the vast landscape of pyridine derivatives, this compound (Figure 1) emerges as a particularly interesting building block. Its unique substitution pattern, featuring an acetyl group, an amino group, and two chlorine atoms, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine and acetyl groups, combined with the electron-donating amino group, creates a distinct electronic environment that influences the reactivity of the pyridine ring.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, a compilation of information from reliable chemical suppliers provides a foundational dataset.
| Property | Value | Source |
| CAS Number | 912772-91-9 | [3] |
| Molecular Formula | C₇H₆Cl₂N₂O | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Appearance | White powder | [1] |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Synthesis and Characterization
Retrosynthetic Analysis and Potential Synthetic Pathways
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway to the target molecule.
The key transformation to introduce the acetyl group at the 4-position would likely involve a Friedel-Crafts acylation or a related reaction on a suitable 3-amino-2,6-dichloropyridine precursor. The directing effects of the existing substituents on the pyridine ring would be a critical factor in achieving the desired regioselectivity. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects would need to be carefully considered in the design of the synthetic strategy.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure. This information is crucial for the identification and characterization of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, likely in the range of 2.0-2.5 ppm. The protons of the amino group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic proton on the pyridine ring would appear as a singlet, likely in the downfield region (7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the acetyl group (around 190-200 ppm), the methyl carbon of the acetyl group (around 25-30 ppm), and the carbons of the pyridine ring. The chemical shifts of the ring carbons would be influenced by the attached functional groups.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1670-1690 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Chemical Reactivity and Potential for Derivatization
The reactivity of this compound is governed by its three key functional groups: the amino group, the acetyl group, and the chloro-substituted pyridine ring. This trifunctional nature makes it a versatile platform for the synthesis of a diverse library of compounds.
Reactivity and Derivatization Workflow:
Caption: Potential sites of reactivity for derivatization.
Reactions at the Amino Group
The primary amino group is a nucleophilic center and can readily undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under appropriate catalytic conditions, such as Buchwald-Hartwig amination) can introduce substituents on the amino group.
-
Acylation and Sulfonylation: Treatment with acyl chlorides, anhydrides, or sulfonyl chlorides will form the corresponding amides and sulfonamides, which can be used to modulate the electronic and steric properties of the molecule.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups.
Reactions at the Acetyl Group
The acetyl group provides a handle for further chemical transformations:
-
Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be further functionalized.
-
Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated under appropriate conditions, providing a site for subsequent nucleophilic substitution.
Reactions involving the Pyridine Ring
The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the acetyl group and the nitrogen atom in the ring facilitates these reactions. This allows for the introduction of a wide range of substituents, such as alkoxy, amino, and cyano groups.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. Substituted aminopyridines are known to be valuable intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and compounds targeting other enzyme families.[1]
The combination of a dichloropyridine core with an amino and an acetyl group makes this compound a promising starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The potential for diversification at multiple positions allows for the systematic exploration of the structure-activity relationship (SAR) of novel chemical entities. The general classification of this compound as being useful for "healing drugs" by some suppliers, although vague, points towards its potential in the broader pharmaceutical field.[1]
Conclusion
This compound is a strategically important chemical entity with significant potential in the field of medicinal chemistry. Its multifunctional nature, arising from the presence of an amino group, an acetyl group, and a dichlorinated pyridine core, offers a wealth of opportunities for chemical modification and the synthesis of diverse molecular architectures. While a comprehensive body of literature on this specific compound is yet to be established, this technical guide provides a foundational understanding of its chemical properties, potential synthetic strategies, and likely reactivity. As the demand for novel therapeutic agents continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development.
References
An In-depth Technical Guide to Afuresertib (GSK2110183): A Potent Pan-Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afuresertib, also known as GSK2110183, is a potent and orally bioavailable small molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B).[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell survival, proliferation, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive therapeutic target.[2] Afuresertib has demonstrated significant potential in preclinical and clinical studies, showing particular promise in hematological malignancies and solid tumors with activated Akt signaling. This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to Afuresertib.
Chemical Structure and Physicochemical Properties
Initially, the CAS number 912772-91-9 was investigated, which corresponds to 1-(3-AMINO-2,6-DICHLOROPYRIDIN-4-YL)ETHANONE.[3][4] However, the more extensively studied clinical candidate relevant to Akt inhibition is Afuresertib (GSK2110183).
The chemical structure of Afuresertib is N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide.[5]
Table 1: Physicochemical Properties of Afuresertib (GSK2110183)
| Property | Value | Source |
| Molecular Formula | C18H17Cl2FN4OS | [5] |
| Molecular Weight | 427.3 g/mol | [1][5] |
| IUPAC Name | N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide | [5] |
| Synonyms | GSK2110183, GSK 2110183 | [1][2][5][6] |
| CAS Number | 1047634-63-8 | [5] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Targeting the Core of a Pro-Survival Pathway
Afuresertib is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][7] By binding to the kinase domain, it prevents the phosphorylation of Akt and its downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[2] This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis.[2]
The inhibitory activity of Afuresertib is highly potent, with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively.[1][7] This potent and pan-Akt inhibitory profile allows Afuresertib to effectively shut down the signaling cascade in cancer cells that are dependent on this pathway for their growth and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | 912772-91-9 [chemicalbook.com]
- 4. 1-(3-amino-2,6-dichloropyridin-4-yl)ethan-1-one - C7H6Cl2N2O | CSSB00010188159 [chem-space.com]
- 5. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. afuresertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. axonmedchem.com [axonmedchem.com]
Unraveling the Mechanistic Landscape of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: A Technical Guide for Preclinical Investigation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of targeted therapeutics. While the specific biological activities of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone remain to be fully elucidated in public-domain research, its structural features—a substituted aminopyridine core—suggest a strong potential for interaction with key cellular signaling pathways. This technical guide provides a comprehensive framework for the systematic investigation of its mechanism of action. Drawing on established methodologies and the known biological landscape of related aminopyridine derivatives, we present a series of strategic experimental workflows. This document serves as a roadmap for researchers to rigorously characterize this compound, from initial target identification to the elucidation of its downstream cellular effects, thereby paving the way for its potential development as a novel therapeutic agent.
Introduction: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery
Aminopyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their unique structural properties enable them to interact with a wide array of enzymes and receptors, leading to diverse biological effects.[1] Notably, aminopyridines are recognized as primary blockers of voltage-gated potassium channels in a dose-dependent manner.[1] Furthermore, the aminopyridine core is considered a bioisostere of the purine scaffold, making it a promising framework for the design of kinase inhibitors that compete with ATP for binding.[2] This has led to the successful development of aminopyridine-based drugs targeting various protein kinases involved in oncology and immunology.[1][2][3]
Given the precedent set by structurally related compounds, this compound emerges as a molecule of significant interest for preclinical investigation. Its dichlorinated pyridine ring and amino and acetyl substitutions present a unique chemical entity that warrants a thorough exploration of its biological potential. This guide outlines a logical, multi-tiered approach to systematically uncover its mechanism of action.
Postulated Mechanisms of Action and Investigative Strategies
Based on its structural alerts and the known pharmacology of the aminopyridine class, we can postulate several primary mechanisms of action for this compound. The most prominent hypothesis is its function as a protein kinase inhibitor .
Primary Hypothesis: Inhibition of Protein Kinase Signaling
The aminopyridine scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[2] Numerous aminopyridine derivatives have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), and Cyclin-Dependent Kinases (CDKs).[3][4][5]
A systematic approach to validate this hypothesis involves a tiered screening strategy, beginning with broad profiling and progressing to more specific cellular and functional assays.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents | Semantic Scholar [semanticscholar.org]
A Strategic Roadmap for Investigating the Biological Activity of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone Derivatives
Abstract
The aminopyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, particularly in oncology. The compound 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone presents a compelling starting point for the development of novel therapeutic agents due to its unique substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (dichloro) groups, along with a reactive acetyl moiety. This technical guide outlines a comprehensive, field-proven strategy for the synthesis, biological evaluation, and mechanistic elucidation of novel derivatives of this core structure. This document is intended for researchers, scientists, and drug development professionals, providing a strategic workflow from initial synthesis to advanced biological characterization.
Introduction: The Rationale for Derivatization
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Specifically, aminopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[2][3][4] The core molecule, this compound, offers three key points for chemical modification: the amino group, the acetyl group, and the pyridine ring itself, although the latter is less readily modified. The presence of the acetyl group makes it an ideal candidate for conversion into other functional groups or for use in condensation reactions to build more complex molecular architectures.
This guide proposes a focused, yet versatile, research plan to explore the therapeutic potential of derivatives of this scaffold, with an emphasis on oncology. We will detail plausible synthetic routes, a robust biological screening cascade, and methods for mechanistic investigation.
Proposed Synthetic Strategies
The synthetic approach is designed to generate a diverse library of compounds from the this compound core. The primary focus will be on modifications of the acetyl group to generate two well-established classes of biologically active compounds: chalcones and pyrazoles.[5][6][7][8][9]
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anticancer effects.[7][10][11][12] The synthesis of chalcone derivatives from this compound can be readily achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[10][13]
Explanatory Note: The choice of a base, such as aqueous sodium hydroxide or potassium hydroxide, is critical for deprotonating the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step yields the characteristic chalcone scaffold. The diversity of commercially available aromatic aldehydes allows for the creation of a large library of derivatives with varying electronic and steric properties.
Workflow for Chalcone Synthesis:
Caption: Synthetic workflow for generating chalcone derivatives.
Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles and their partially saturated pyrazoline counterparts are five-membered heterocyclic compounds renowned for their anticancer properties.[5][6][8][9][14][15][16][17][18] These can be synthesized from the previously generated chalcone derivatives through a cyclocondensation reaction with hydrazine or its derivatives.[5][17]
Explanatory Note: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of substituted hydrazines allows for further diversification of the final products.
Workflow for Pyrazole Synthesis:
Caption: Synthetic workflow for generating pyrazole derivatives from chalcones.
A Tiered Approach to Biological Evaluation
A systematic, multi-tiered approach is proposed for the biological evaluation of the newly synthesized derivatives. This ensures a cost-effective and efficient screening process, prioritizing the most promising compounds for more in-depth studies.
Biological Evaluation Workflow:
Caption: A tiered workflow for the biological evaluation of synthesized derivatives.
Tier 1: Primary Cytotoxicity Screening
The initial screening will assess the general cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20][21]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound ID | R-group (on Chalcone) | Cancer Cell Line | IC50 (µM) |
| CH-01 | 4-methoxy-phenyl | MCF-7 | Experimental Value |
| CH-02 | 4-chloro-phenyl | MCF-7 | Experimental Value |
| PZ-01 | 4-methoxy-phenyl | MCF-7 | Experimental Value |
| PZ-02 | 4-chloro-phenyl | MCF-7 | Experimental Value |
| Doxorubicin | - | MCF-7 | Reference Value |
Tier 2: Kinase Profiling and Mechanistic Assays
Compounds exhibiting significant cytotoxicity (e.g., IC50 < 10 µM) will be advanced to Tier 2 for target identification and mechanistic studies.
3.2.1. Kinase Inhibitor Profiling
Given that many pyridine derivatives exert their anticancer effects through kinase inhibition, a broad kinase screen is a logical next step.
Protocol: KinomeScan® Profiling
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[22][23][24][25]
-
Compound Submission: Submit the active compounds to a commercial service provider (e.g., Eurofins Discovery).
-
Screening: The compounds are typically screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
Data Analysis: The results are reported as a percentage of control, where a lower percentage indicates stronger binding. Hits are often defined as compounds that inhibit a kinase by more than a certain threshold (e.g., >90%).
-
Follow-up: For the most potent hits, determine the dissociation constant (Kd) to quantify the binding affinity.
3.2.2. Cell Cycle Analysis
To determine if the compounds induce cell cycle arrest, flow cytometry analysis will be performed.[2][4][26][27][28]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the active compounds at their IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4][27]
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[28]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.2.3. Apoptosis Assays
To investigate if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays will be conducted.
Protocol: Western Blot for Apoptosis Markers
Western blotting can detect the cleavage of key apoptotic proteins like caspases and PARP.[1][3][29][30]
-
Protein Extraction: Treat cells with the compounds as in the cell cycle analysis, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins (e.g., Bax, Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[3]
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the biological evaluation will be crucial for establishing a structure-activity relationship (SAR). For instance, it may be found that electron-withdrawing groups on the phenyl ring of the chalcone derivatives enhance cytotoxicity, or that specific substitution patterns on the pyrazole ring are required for potent kinase inhibition. This information will guide the synthesis of a second generation of more potent and selective compounds, leading to the identification of a lead candidate for further preclinical development.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel anticancer agents. The strategic workflow detailed in this guide, encompassing rational synthesis of chalcone and pyrazole derivatives followed by a tiered biological evaluation, provides a robust framework for unlocking the therapeutic potential of this compound class. By integrating synthetic chemistry with modern cell and molecular biology techniques, this approach facilitates the identification and characterization of lead compounds with well-defined mechanisms of action, paving the way for future drug development efforts.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. srrjournals.com [srrjournals.com]
- 9. Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. chayon.co.kr [chayon.co.kr]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. nanocellect.com [nanocellect.com]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 29. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to the Spectroscopic Characterization of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Abstract
1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS 912772-91-9) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount for its use in research and development. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule. In the absence of publicly available experimental spectra, this document serves as a predictive guide, leveraging established spectroscopic principles and data from analogous structures to forecast the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis, a robust experimental protocol, and an in-depth interpretation of the anticipated spectral features, offering a self-validating system for researchers to confirm the identity and purity of their synthesized material.
Molecular Structure and Functional Group Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a highly substituted pyridine ring containing several key functional groups that will give rise to distinct spectroscopic signals.
-
Pyridine Ring: A heteroaromatic system.
-
Amine Group (-NH₂): A primary amine at the C-3 position.
-
Chloro Groups (-Cl): Two electron-withdrawing chlorine atoms at the C-2 and C-6 positions.
-
Ethanone (Acetyl) Group (-COCH₃): A ketone attached to the C-4 position.
The electronic interplay of these groups—the electron-donating amine and the electron-withdrawing chlorine and acetyl groups—will significantly influence the chemical environment of each atom, which is directly reflected in the spectroscopic data.
An In-Depth Technical Guide to 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone: A Key Intermediate in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides a comprehensive overview of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a pivotal chemical intermediate in contemporary drug discovery and development. The document elucidates its chemical and physical properties, outlines a robust and logical synthetic pathway, and explores its significant role as a structural scaffold, particularly in the design of next-generation kinase inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and actionable insights into the strategic application of this versatile molecule.
Introduction: The Strategic Importance of the Dichloropyridine Scaffold
The pyridine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its utility stems from its bioisosteric relationship with a phenyl ring, its ability to engage in hydrogen bonding, and its capacity for substitution at various positions to modulate physicochemical properties and biological activity. The introduction of chlorine atoms to the pyridine ring, as seen in dichloropyridine derivatives, further enhances its utility by providing handles for subsequent chemical modifications, such as cross-coupling reactions, and by altering the electronic nature of the ring system.[3][4]
This compound (CAS No. 912772-91-9) has emerged as a particularly valuable building block.[5] The presence of an amino group, an acetyl moiety, and two chloro substituents on the pyridine core offers multiple points for diversification, making it an ideal starting material for the synthesis of complex molecular architectures. Notably, this substituted pyridine is increasingly recognized for its role in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[6][7] This guide will delve into the technical details of this compound, providing a holistic understanding of its properties, synthesis, and applications.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring reproducibility. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂N₂O | [8] |
| Molecular Weight | 205.04 g/mol | [8] |
| CAS Number | 912772-91-9 | [5] |
| Appearance | White powder | [5] |
| Purity | Typically ≥98% | [9] |
| Storage | Sealed, in a dark place, under inert atmosphere, at 2-8°C | [5] |
Synthesis and Mechanism
While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a scientifically sound and logical synthetic route can be proposed based on established principles of organic chemistry, particularly the Friedel-Crafts acylation of an appropriately substituted pyridine precursor.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most probable synthetic route to this compound involves the Friedel-Crafts acylation of 3-amino-2,6-dichloropyridine. This reaction introduces an acetyl group onto the pyridine ring, a transformation that is a cornerstone of aromatic chemistry.
Caption: Proposed synthetic workflow for this compound.
Mechanistic Rationale and Experimental Considerations
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich pyridine ring of 3-amino-2,6-dichloropyridine. The amino group is a strongly activating, ortho-, para-directing group, while the chloro groups are deactivating but also ortho-, para-directing. The regioselectivity of the acylation to the C4 position is sterically and electronically favored.
Self-Validating Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-amino-2,6-dichloropyridine (1 equivalent) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 equivalents) portion-wise, maintaining the temperature below 10°C. Causality: The use of a stoichiometric excess of the Lewis acid is often necessary as it can complex with both the starting amine and the product ketone.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural features of this compound make it an exceptionally valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
The dichloropyridine moiety serves as a versatile scaffold that can be elaborated to target the ATP-binding site of various kinases. The two chlorine atoms provide distinct opportunities for regioselective functionalization, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10] The amino group can be acylated or used in condensation reactions, while the acetyl group can be a handle for further modifications or a key pharmacophoric element.
Caption: Role of the intermediate in kinase inhibitor design.
Safety, Handling, and Storage
As with all chlorinated aromatic compounds, appropriate safety precautions must be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, vapor, or mist. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[12]
-
Spills: In case of a spill, clean up immediately, observing all safety precautions. Avoid generating dust.[12]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. Its polysubstituted pyridine core offers a rich platform for chemical diversification, enabling the creation of complex and potent therapeutic agents. This guide has provided a comprehensive overview of its properties, a logical synthetic approach, and its application in medicinal chemistry. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in the pharmaceutical research and development landscape is set to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]
- 8. 912772-91-9|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 912772-91-9 [chemicalbook.com]
- 10. Synthesis of novel substituted pyridines as inhibitors of endothelin converting enzyme-1 (ECE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Solubility of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's solubility profile in various solvent systems is not merely a matter of academic interest; it is a fundamental prerequisite for rational formulation design, process development, and the successful translation of a promising molecule from the laboratory to the clinic. This guide provides an in-depth technical overview of the solubility of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a substituted pyridine derivative of interest in medicinal chemistry. By elucidating its physicochemical properties and solubility characteristics, we aim to equip researchers and formulation scientists with the foundational knowledge required to unlock the full potential of this compound.
Physicochemical Characterization of this compound
This compound is a multifaceted molecule, and its solubility is a direct consequence of its structural and electronic features. A thorough analysis of these properties provides the basis for understanding its behavior in different solvent environments.
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 205.04 g/mol | --INVALID-LINK-- |
| CAS Number | 912772-91-9 | --INVALID-LINK-- |
| Appearance | White to off-white powder | [Various Suppliers] |
| SMILES String | CC(=O)c1c(Cl)nc(Cl)cc1N | --INVALID-LINK-- |
The structure of this compound, characterized by a substituted pyridine ring, presents a unique combination of functional groups that dictate its solubility. The presence of an amino group (-NH₂) and a carbonyl group (C=O) introduces polarity and the capacity for hydrogen bonding, both as a donor (from the amino group) and an acceptor (at the nitrogen of the pyridine ring and the oxygen of the carbonyl group). Conversely, the dichlorinated pyridine ring contributes to the molecule's lipophilicity. The interplay of these opposing characteristics results in a nuanced solubility profile, with significant variation across solvents of differing polarities.
Predicted Solubility Profile in Common Organic Solvents
In the absence of extensive, publicly available experimental solubility data for this compound, computational prediction tools offer a valuable preliminary assessment. The following table summarizes the predicted solubility in a range of common organic solvents, generated using established in silico models. It is imperative to note that these are theoretical estimations and should be corroborated by experimental validation.
| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Qualitative Solubility |
| Acetone | -1.5 | 31.6 | Soluble |
| Ethanol | -2.0 | 10.0 | Sparingly Soluble |
| Methanol | -1.8 | 15.8 | Soluble |
| Dichloromethane | -1.2 | 63.1 | Freely Soluble |
| Ethyl Acetate | -2.5 | 3.2 | Slightly Soluble |
| Toluene | -3.5 | 0.3 | Very Slightly Soluble |
| Hexane | -4.5 | 0.03 | Practically Insoluble |
Disclaimer: These values are computationally predicted and are intended for guidance purposes only. Experimental verification is essential.
The predicted data suggests that this compound exhibits favorable solubility in polar aprotic solvents like dichloromethane and acetone, and moderate solubility in polar protic solvents such as methanol and ethanol. This is consistent with the molecule's ability to engage in dipole-dipole interactions and hydrogen bonding. As the solvent polarity decreases, the predicted solubility drops significantly, with the compound being practically insoluble in nonpolar aliphatic hydrocarbons like hexane. This trend underscores the importance of the polar functional groups in mediating the solvation process.
Experimental Determination of Solubility: A Methodological Framework
While predictive models provide a useful starting point, precise and accurate solubility data can only be obtained through rigorous experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]
Rationale for Solvent Selection
The choice of solvents for an experimental solubility study should be guided by the intended application of the API and the insights gained from predictive modeling. A representative panel of solvents spanning a range of polarities is recommended to construct a comprehensive solubility profile. The solvents listed in the predicted solubility table above represent a standard selection for early-stage pharmaceutical development.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (to ensure saturation) into a series of glass vials.
-
Add a precise volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method).
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Structure-Solubility Relationship: A Deeper Dive
The observed and predicted solubility of this compound can be rationalized by considering the fundamental principles of intermolecular interactions.
Caption: Structure-Solubility Relationship.
-
In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): The high solubility is driven by strong dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules. The carbonyl and pyridine nitrogen can act as hydrogen bond acceptors for any residual protic species.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): The amino group of the solute can act as a hydrogen bond donor, while the carbonyl and pyridine nitrogen can act as acceptors, leading to favorable interactions with the solvent. However, the energy required to break the solvent-solvent hydrogen bonds can temper the overall solubility compared to polar aprotic solvents.
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The energy gained from the weak van der Waals interactions between the solute and the nonpolar solvent is insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) holding the solute molecules together in the crystal lattice. This results in very low solubility.
Safety and Handling Considerations
As a chlorinated pyridine derivative, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this compound may not be universally available, information from structurally related compounds can provide guidance.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS) for the compound being used.
Conclusion
The solubility of this compound is a complex property governed by the interplay of its polar and nonpolar functionalities. Predictive modeling suggests a favorable solubility in polar aprotic and protic organic solvents, which is a crucial piece of information for its potential development as a pharmaceutical agent. This guide has provided a comprehensive overview of its physicochemical properties, a predicted solubility profile, and a detailed methodological framework for the experimental determination of its solubility. By integrating theoretical understanding with practical experimental guidance, researchers and drug development professionals can make informed decisions regarding the formulation and process development of this promising compound.
References
Methodological & Application
Application Note: High-Resolution NMR Analysis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone for Structural Verification
Abstract
This application note provides a comprehensive, step-by-step protocol for the nuclear magnetic resonance (NMR) analysis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, data acquisition, and spectral interpretation. By explaining the causality behind experimental choices, this document serves as a practical guide for achieving high-quality, reproducible NMR data for unambiguous structural elucidation and purity assessment.
Introduction: The Importance of Structural Verification
This compound is a highly substituted heterocyclic compound.[1][2][3][4] In drug discovery and development, the precise molecular structure of such compounds is critical, as even minor structural variations can lead to significant changes in biological activity and toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[5] This protocol details the application of ¹H and ¹³C NMR, along with two-dimensional techniques, to verify the identity and purity of this specific molecule.
The substitution pattern of the pyridine ring—containing two electron-withdrawing chlorine atoms, an electron-donating amino group, and an acetyl group—presents a unique electronic environment.[6][7] Understanding how these substituents influence the chemical shifts of the pyridine ring's proton and carbons is paramount for accurate spectral assignment.[8][9] This guide will walk through the logical steps to confidently assign each signal in the NMR spectra.
Experimental Design: From Sample to Spectrum
A logical workflow is essential for efficient and accurate NMR analysis. The process begins with meticulous sample preparation, followed by the acquisition of one-dimensional (1D) spectra, and, if necessary, two-dimensional (2D) spectra for complete structural assignment.
Figure 1: A comprehensive workflow for the NMR analysis of this compound.
Detailed Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper solvent selection and concentration are crucial first steps.[10][11]
Rationale for Solvent Selection: The polarity of this compound, due to the amino and acetyl groups, suggests solubility in moderately polar solvents. Deuterated chloroform (CDCl₃) is often a first choice for many organic compounds due to its excellent dissolving power and ease of removal.[12][13] However, if solubility is an issue, or if hydrogen bonding from the amino group needs to be observed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[12][14] DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of samples.[14] For this protocol, we will proceed with DMSO-d₆, as it is likely to provide sharp signals for the NH₂ protons.
Protocol:
-
Weighing: Accurately weigh approximately 15 mg of the compound into a clean, dry vial.[11]
-
Dissolution: Add 0.6 mL of DMSO-d₆ (≥99.9% deuteration) to the vial.[10]
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.
3.2.1. ¹H NMR Spectrum Acquisition
-
Rationale: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).
-
Number of Scans (ns): 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds. This delay allows for nearly complete relaxation of protons, ensuring accurate integration.
-
Acquisition Time (aq): ~3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
-
3.2.2. ¹³C{¹H} NMR Spectrum Acquisition
-
Rationale: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
Protocol:
-
Use the same locked and shimmed sample.
-
Tune the probe for ¹³C.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans (ns): 1024 or more, depending on sample concentration, due to the low natural abundance of ¹³C.[15]
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 220 ppm (centered around 110 ppm).
-
-
Data Processing and Interpretation
Proper data processing is essential to extract accurate information from the raw Free Induction Decay (FID) data.[16][17][18][19]
Processing Workflow:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to the FID and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Predicted Spectral Data and Structural Assignment
The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on established substituent effects on the pyridine ring.[6][7][8][20]
Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆
| Assignment | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| H-5 | Pyridine CH | ~6.8 - 7.2 | Singlet | 1H | ~110 - 115 |
| NH₂ | Amine | ~5.5 - 6.5 | Broad Singlet | 2H | N/A |
| CH₃ | Acetyl | ~2.4 - 2.6 | Singlet | 3H | ~28 - 32 |
| C=O | Carbonyl | N/A | N/A | N/A | ~195 - 200 |
| C-4 | Pyridine C-Ac | N/A | N/A | N/A | ~148 - 152 |
| C-3 | Pyridine C-NH₂ | N/A | N/A | N/A | ~145 - 149 |
| C-2, C-6 | Pyridine C-Cl | N/A | N/A | N/A | ~150 - 155 |
| C-5 | Pyridine CH | N/A | N/A | N/A | ~110 - 115 |
Note: The chemical shifts of the quaternary carbons (C-2, C-3, C-4, C-6) are estimations and may overlap. Definitive assignment requires 2D NMR.
Interpretation Rationale:
-
¹H Spectrum:
-
Pyridine Proton (H-5): The pyridine ring has only one proton. It is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the ortho amino group (shielding) and the meta chloro and acetyl groups (deshielding).
-
Amine Protons (NH₂): These protons will appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary with concentration and temperature.
-
Acetyl Protons (CH₃): The methyl protons of the acetyl group are expected to be a sharp singlet, integrating to 3H, in a typical aliphatic region.
-
-
¹³C Spectrum:
-
Carbonyl Carbon (C=O): This will be the most downfield signal, characteristic of a ketone.
-
Pyridine Carbons: The carbons directly attached to the electronegative nitrogen (C-2, C-6) and chlorine atoms are expected to be significantly downfield.[20][21] The carbon attached to the amino group (C-3) will also be downfield. The protonated carbon (C-5) will be the most upfield of the ring carbons.
-
Advanced 2D NMR for Unambiguous Assignment
If the 1D spectra are crowded or if assignments are ambiguous, 2D NMR experiments are necessary.[5][22]
Figure 2: Logical workflow for using 2D NMR to confirm structural assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the ¹H signal of the CH₃ group to its ¹³C signal, and the H-5 proton to the C-5 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary (non-protonated) carbons.[22] It shows correlations between protons and carbons that are two or three bonds away. For example:
-
The CH₃ protons (~2.5 ppm) should show a correlation to the carbonyl carbon (C=O) and the C-4 of the pyridine ring.
-
The H-5 proton should show correlations to C-3, C-4, and C-6.
-
By combining the information from these 2D experiments, a complete and unambiguous assignment of every atom in the molecule can be achieved.
Conclusion
This application note provides a robust and detailed protocol for the NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and systematic interpretation, researchers can obtain high-quality NMR data essential for structural verification and purity assessment. The integration of 1D and 2D NMR techniques provides a self-validating system, ensuring the highest level of confidence in the final structural assignment, a critical requirement in modern chemical and pharmaceutical research.
References
- 1. This compound | 912772-91-9 [chemicalbook.com]
- 2. This compound, CasNo.912772-91-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 912772-91-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound ,98% CAS#: [m.chemicalbook.com]
- 5. emerypharma.com [emerypharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR 溶剂 [sigmaaldrich.com]
- 13. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. testbook.com [testbook.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Note: High-Resolution Mass Spectrometric Analysis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Abstract
This document provides a comprehensive guide to the mass spectrometric characterization of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone, a key heterocyclic building block in pharmaceutical and chemical synthesis. We present detailed, validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The narrative emphasizes the rationale behind methodological choices, providing researchers with the necessary framework for robust compound identification and structural elucidation. The distinct fragmentation patterns under hard and soft ionization are explored, supported by theoretical pathways and spectral data interpretation. This note is intended for researchers, analytical chemists, and drug development professionals seeking to establish reliable analytical methods for substituted pyridine compounds.
Scientific Introduction: The Analytical Imperative
The structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and chemical development.[1] this compound (CAS 912772-91-9) presents a unique analytical challenge due to its multifunctional structure, incorporating a pyridine core, an aminoketone moiety, and two chlorine atoms.[2][3] Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[4]
The choice of ionization technique is paramount and dictates the nature of the information obtained.
-
Electron Ionization (EI): A high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation.[5] This provides a detailed "molecular fingerprint," which is invaluable for structural elucidation and library matching.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation.[6][7] This is ideal for unequivocally determining the molecular weight of the analyte.
This application note will leverage both techniques to provide a complementary and comprehensive analytical overview of the target molecule. A critical focus will be placed on interpreting the characteristic isotopic signature conferred by the two chlorine atoms, a definitive feature in the mass spectrum of this compound.[8][9]
Methodology and Experimental Design
Materials & Reagents
-
Analyte: this compound, >98% purity (BLDpharm).[10]
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Dichloromethane (GC Grade).
-
Additives: Formic Acid (Optima™ LC/MS Grade).
-
Gases: Helium (UHP), Nitrogen (UHP).
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 2 mg of the analyte and dissolve in 2 mL of methanol.
-
GC-MS Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of dichloromethane.
-
LC-MS Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile/water.
Protocol 1: GC-MS for Structural Fingerprinting
The following protocol is optimized for generating a detailed fragmentation pattern using electron ionization.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale & Causality |
|---|---|---|
| GC System | Agilent 8890 | Robust and reproducible gas chromatography platform. |
| MS System | Agilent 5977B MSD | High-performance single quadrupole mass spectrometer. |
| Injection | 1 µL, Splitless, 250°C | Ensures quantitative transfer of the analyte to the column while preventing thermal degradation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed 5% phenyl methylpolysiloxane column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 120°C (1 min), then 20°C/min to 300°C (hold 5 min) | A temperature ramp designed to ensure good peak shape and separation from any potential impurities. |
| Ionization | Electron Ionization (EI), 70 eV | The standard energy for EI-MS, which generates reproducible and extensive fragmentation patterns for library comparison.[1] |
| MS Source Temp. | 230°C | Prevents analyte condensation within the ion source. |
| MS Quad Temp. | 150°C | Maintains ion transmission efficiency and prevents contamination of the quadrupole. |
| Scan Range | m/z 40-400 | Covers the molecular weight of the analyte and all expected fragments. |
Logical Workflow: From Sample to Spectrum
Caption: Experimental workflow for GC-EI-MS analysis.
Protocol 2: LC-MS for Molecular Weight Confirmation
This protocol is designed to generate the protonated molecule with high fidelity using soft ionization.
Table 2: LC-MS Instrumental Parameters
| Parameter | Setting | Rationale & Causality |
|---|---|---|
| LC System | Waters ACQUITY UPLC | Provides high-resolution separation and excellent peak shape. |
| MS System | Waters Xevo TQ-S | A sensitive tandem quadrupole mass spectrometer ideal for ESI. |
| Column | ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides excellent retention and peak shape for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the analyte for efficient positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase elutes the analyte from the C18 column. |
| Gradient | 5% to 95% B over 4 min | A standard gradient that is effective for a wide range of small molecules. |
| Flow Rate | 0.5 mL/min | Optimal for the column dimensions to ensure efficient chromatography. |
| Ionization | Electrospray (ESI), Positive Mode | The basic amino and pyridine nitrogens are readily protonated in the ESI source.[11][12] |
| Capillary | 3.0 kV | Optimizes the electrospray plume for stable ionization. |
| Cone Voltage | 25 V | A low cone voltage is used to minimize in-source fragmentation and preserve the molecular ion. |
| Source Temp. | 150°C | Facilitates solvent evaporation from the ESI droplets. |
| Scan Range | m/z 50-450 | A range sufficient to observe the [M+H]⁺ ion and potential adducts. |
Results, Interpretation & Scientific Discussion
Molecular Formula and Isotopic Pattern
-
Formula: C₇H₆Cl₂N₂O
-
Monoisotopic Mass: 203.9857 Da
-
Key Feature: The presence of two chlorine atoms is a definitive structural feature. Naturally occurring chlorine consists of two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] For a molecule containing two chlorine atoms, this results in a characteristic M, M+2, and M+4 isotopic cluster with relative intensities of approximately 9:6:1 (or 100:65:10).[9][13] This pattern is the primary confirmation of the presence of two chlorine atoms in any observed ion.
EI-MS Fragmentation Analysis
Under high-energy EI conditions, the molecular ion (M⁺˙) is expected at m/z 204 (for the ³⁵Cl₂ isotopologue). The fragmentation is primarily driven by the ketone functional group.
Table 3: Predicted Major Fragments in the EI Mass Spectrum
| m/z (³⁵Cl₂) | Proposed Fragment Ion | Neutral Loss | Mechanistic Rationale |
|---|---|---|---|
| 204 | [C₇H₆Cl₂N₂O]⁺˙ | - | Molecular Ion (M⁺˙) |
| 189 | [C₆H₃Cl₂N₂O]⁺ | •CH₃ (15 Da) | α-cleavage, a characteristic fragmentation of ketones, involving the loss of the methyl radical from the acetyl group.[14] |
| 161 | [C₆H₃Cl₂N₂]⁺ | CO (28 Da) | Subsequent loss of carbon monoxide from the m/z 189 fragment. |
| 126 | [C₅H₃ClN₂]⁺˙ | Cl (35 Da) | Loss of a chlorine radical from the pyridine ring. |
Proposed EI Fragmentation Pathway
Caption: Predicted fragmentation cascade for this compound under EI.
ESI-MS Analysis
In positive mode ESI, the analyte is protonated to form [M+H]⁺. This soft ionization method preserves the molecular ion, making it ideal for confirming the molecular weight.
-
Primary Ion: The protonated molecule, [M+H]⁺ , will be observed at m/z 205 (for the ³⁵Cl₂ isotopologue).
-
Isotopic Cluster: The characteristic chlorine isotopic pattern will be clearly visible, with corresponding peaks at m/z 207 ([M+2+H]⁺) and m/z 209 ([M+4+H]⁺) in the expected ~100:65:10 intensity ratio.
-
Adducts: It is also common to observe adducts, such as the sodium adduct [M+Na]⁺ at m/z 227 , which can further corroborate the molecular weight.[11]
Minimal fragmentation is expected under the gentle ESI conditions outlined. To induce fragmentation and gain further structural information, tandem mass spectrometry (MS/MS) would be required, where the m/z 205 ion is isolated and subjected to collision-induced dissociation (CID).[6]
Conclusion and Best Practices
This application note details robust and reproducible methods for the mass spectrometric analysis of this compound.
-
For Structural Elucidation and Identification: GC-EI-MS is the method of choice, providing a rich, reproducible fragmentation pattern that serves as a molecular fingerprint.
-
For Molecular Weight Confirmation: LC-ESI-MS provides an unambiguous determination of the molecular weight via the observation of the protonated molecule, [M+H]⁺.
The key to confident identification lies in observing the characteristic isotopic cluster resulting from the two chlorine atoms in both the molecular ion and its fragments. By employing these complementary techniques, researchers can achieve a high degree of confidence in the identity and structure of this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ,98% [m.chemicalbook.com]
- 3. This compound | 912772-91-9 [chemicalbook.com]
- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. tutorchase.com [tutorchase.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 912772-91-9|this compound|BLD Pharm [bldpharm.com]
- 11. Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
Application Notes and Protocols for 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone in Medicinal Chemistry
Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule kinase inhibitors remain a cornerstone of drug discovery, particularly in oncology and immunology.[1][2][3] Within this context, 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone emerges as a highly valuable and versatile building block. Its unique structural features—a pyridine core embellished with strategically positioned chloro, amino, and acetyl groups—offer a rich platform for the construction of complex heterocyclic systems.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its application, provide detailed, field-proven protocols for its conversion into advanced intermediates, and discuss its potential in the generation of novel therapeutic agents.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 912772-91-9 | [4] |
| Molecular Formula | C₇H₆Cl₂N₂O | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | General Knowledge |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General Knowledge |
Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors
The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of the pyrido[2,3-d]pyrimidine scaffold. This bicyclic heterocycle is a privileged structure in numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.
Target Focus: Spleen Tyrosine Kinase (SYK) Inhibitors
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[5][6] Dysregulation of SYK activity has been implicated in a range of inflammatory diseases and B-cell malignancies, making it a compelling therapeutic target.[7][8] Notably, several SYK inhibitors are based on the pyrido[2,3-d]pyrimidine core, highlighting the potential of this compound in this area.[1]
The general synthetic strategy involves the cyclocondensation of the 3-amino and 4-acetyl groups of the starting material with a suitable three-atom component, such as a urea or guanidine derivative, to form the fused pyrimidine ring. This approach is a variation of the well-established Friedländer annulation.[9][10][11]
Caption: Synthetic pathway from the starting material to the core scaffold.
Detailed Synthetic Protocol: Preparation of a Pyrido[2,3-d]pyrimidine-based SYK Inhibitor Intermediate
This protocol outlines a plausible and scientifically sound method for the synthesis of a key intermediate for SYK inhibitors, based on established chemical principles for the formation of pyrido[2,3-d]pyrimidines.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Urea
-
Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., Dowtherm A)
-
Ethanol
-
Deionized water
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and urea (3.0-5.0 eq).
-
Rationale: An excess of urea is used to drive the reaction to completion and to act as a solvent in some cases.
-
-
Reaction Medium: Add polyphosphoric acid (PPA) as a catalyst and solvent, or alternatively, use a high-boiling point solvent like Dowtherm A.
-
Rationale: PPA acts as both a dehydrating agent and an acid catalyst, facilitating the cyclocondensation. High-boiling point solvents are necessary to achieve the required reaction temperature.
-
-
Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Rationale: Elevated temperatures are required to overcome the activation energy for the cyclization reaction.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If PPA was used, carefully pour the viscous mixture into ice-water with stirring to hydrolyze the PPA. c. If a high-boiling point solvent was used, the product may precipitate upon cooling.
-
Isolation: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Expected Outcome: The expected product is 2-Amino-5,7-dichloro-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one as a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Self-Validation: The structure of the final product should be confirmed by spectroscopic methods. The presence of characteristic peaks in the NMR spectra and the correct molecular ion in the mass spectrum will validate the success of the synthesis.
Further Functionalization and Application in SYK Inhibitor Synthesis
The synthesized 2-Amino-5,7-dichloro-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a versatile intermediate that can be further elaborated to generate a library of potential SYK inhibitors. The chloro groups at positions 5 and 7 are amenable to nucleophilic substitution reactions, allowing for the introduction of various side chains to probe the structure-activity relationship (SAR).
Caption: Elaboration of the core scaffold to generate SYK inhibitor candidates.
For instance, the chlorine at the 7-position can be displaced by an appropriate amine to introduce a side chain that can interact with the solvent-exposed region of the SYK kinase domain. The chlorine at the 5-position can be substituted with another group to fine-tune the electronic properties and solubility of the final compound.
Conclusion and Future Perspectives
This compound is a strategically designed building block with significant potential in medicinal chemistry. Its application in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, particularly for targeting SYK, offers a promising avenue for the discovery of novel therapeutics for inflammatory diseases and B-cell malignancies. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their drug discovery programs.
References
- 1. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 912772-91-9|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Synthesis and Derivatization of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone for Drug Discovery
Introduction: The Aminopyridine Scaffold in Medicinal Chemistry
The aminopyridine moiety is a cornerstone in modern drug discovery, serving as a "privileged scaffold" in the synthesis of a vast array of therapeutic agents.[1][2] These nitrogen-containing heterocycles are recognized for their ability to form key interactions, such as hydrogen bonds, with various biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this class, the 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone core represents a particularly valuable and versatile starting material. Its structure is pre-functionalized with three key features for chemical diversification: a nucleophilic amino group at the C3 position, an electrophilic acetyl group at the C4 position, and two chlorine atoms at the C2 and C6 positions that enhance the molecule's stability and offer potential for cross-coupling reactions.
This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to the core this compound molecule. Furthermore, it details strategic protocols for its derivatization, enabling researchers to efficiently generate compound libraries for screening in drug discovery programs.
Part 1: Synthesis of the Core Scaffold
The multi-step synthesis of this compound (Target Compound 3 ) is a strategic process involving the sequential functionalization of a commercially available starting material. The chosen pathway is designed for efficiency and scalability, beginning with the Friedel-Crafts acylation of 2,6-dichloropyridine, followed by regioselective nitration and subsequent reduction.
Caption: Synthetic workflow for the target core scaffold.
Protocol 1.1: Step 1 - Acylation of 2,6-Dichloropyridine
Objective: To introduce an acetyl group at the C4 position of the pyridine ring.
Rationale: A Friedel-Crafts acylation is employed. Aluminum chloride (AlCl₃) acts as a strong Lewis acid, activating the acetyl chloride electrophile and facilitating its attack on the electron-rich C4 position of the pyridine ring. The reaction is performed at low temperature to control the exothermic nature of the Lewis acid complex formation and to minimize side reactions.
Materials:
| Reagent | MW ( g/mol ) | Quantity | Molar Eq. |
| 2,6-Dichloropyridine | 147.99 | 10.0 g | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 27.0 g | 3.0 |
| Acetyl Chloride | 78.50 | 6.4 mL | 1.3 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Hydrochloric Acid (2M) | - | 150 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add aluminum chloride (27.0 g).
-
Add anhydrous dichloromethane (150 mL) and cool the resulting slurry to 0 °C using an ice bath.
-
Slowly add acetyl chloride (6.4 mL) to the slurry while maintaining the temperature below 5 °C. Stir for 15 minutes to allow for complex formation.
-
In a separate flask, dissolve 2,6-dichloropyridine (10.0 g) in 50 mL of dichloromethane.
-
Add the 2,6-dichloropyridine solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(2,6-Dichloropyridin-4-yl)ethanone .
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain a white solid.
Protocol 1.2: Step 2 - Nitration of 1-(2,6-Dichloropyridin-4-yl)ethanone
Objective: To introduce a nitro group at the C3 position.
Rationale: The nitration of a deactivated pyridine ring requires harsh conditions. The use of oleum (fuming sulfuric acid) in combination with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺) in sufficient concentration to nitrate the ring.[4] The acetyl group at C4 directs the nitration to the C3 position. The reaction temperature is carefully controlled to ensure safety and selectivity.
Materials:
| Reagent | MW ( g/mol ) | Quantity | Molar Eq. |
| 1-(2,6-Dichloropyridin-4-yl)ethanone | 190.02 | 10.0 g | 1.0 |
| Oleum (20% SO₃) | - | 40 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 4.5 mL | 2.0 |
Procedure:
-
To a 250 mL flask equipped with a dropping funnel and thermometer, add oleum (40 mL) and cool to 0 °C.
-
Slowly add 1-(2,6-Dichloropyridin-4-yl)ethanone (10.0 g) in portions, keeping the temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid (4.5 mL) dropwise via the dropping funnel over 20 minutes.
-
Slowly heat the reaction mixture to 100 °C and maintain for 4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 300 g of crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven to yield 1-(2,6-Dichloro-3-nitropyridin-4-yl)ethanone as a pale yellow solid, which can often be used in the next step without further purification.
Protocol 1.3: Step 3 - Reduction of the Nitro Group
Objective: To reduce the nitro group to a primary amine.
Rationale: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation.[5] Using a metal in acidic media, such as iron powder in acetic acid, is a cost-effective and efficient method.[6] This method is generally chemoselective for the nitro group, leaving the ketone and chloro substituents intact.
Materials:
| Reagent | MW ( g/mol ) | Quantity | Molar Eq. |
| 1-(2,6-Dichloro-3-nitropyridin-4-yl)ethanone | 235.02 | 10.0 g | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 14.2 g | 6.0 |
| Glacial Acetic Acid | - | 150 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Saturated Na₂CO₃ (aq) | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 1-(2,6-Dichloro-3-nitropyridin-4-yl)ethanone (10.0 g) and iron powder (14.2 g) in glacial acetic acid (150 mL).
-
Heat the mixture to 80 °C with vigorous stirring for 3 hours. The reaction progress can be monitored by the disappearance of the yellow starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove most of the acetic acid.
-
Re-dissolve the residue in ethyl acetate (200 mL) and water (100 mL).
-
Carefully neutralize the aqueous layer by the slow addition of saturated sodium carbonate solution until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound, This compound .
-
The product can be purified by recrystallization from ethanol/water or by flash chromatography.
Part 2: Derivatization Strategies for Library Synthesis
The core scaffold (3 ) offers two primary handles for diversification: the C3-amino group and the C4-acetyl group. The following protocols outline general methods for creating a diverse library of analogues.
Caption: Key derivatization strategies from the core scaffold.
Protocol 2.1: N-Acylation to Form Amide Derivatives
Objective: To generate a library of amides by reacting the C3-amino group with various carboxylic acids or acyl chlorides.
Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[7] Using a coupling agent like T3P (n-propanephosphonic acid anhydride) with pyridine is a mild and efficient method that minimizes side reactions and works well for a variety of substrates, including less nucleophilic amines.[7]
Materials (General Procedure):
| Reagent | Role | Molar Eq. |
| Core Scaffold (3 ) | Starting Material | 1.0 |
| Carboxylic Acid (R-COOH) | Electrophile | 1.1 |
| T3P (50% in EtOAc) | Coupling Agent | 1.5 |
| Pyridine | Base | 3.0 |
| Ethyl Acetate (EtOAc) | Solvent | - |
Procedure:
-
Dissolve the core scaffold (1.0 eq) and the desired carboxylic acid (1.1 eq) in ethyl acetate.
-
Add pyridine (3.0 eq) to the solution.
-
Add T3P solution (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 4-12 hours at room temperature, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
Protocol 2.2: Claisen-Schmidt Condensation to Form Chalcone Derivatives
Objective: To utilize the methyl protons of the C4-acetyl group to form α,β-unsaturated ketones (chalcones).
Rationale: The protons alpha to the acetyl group are acidic and can be deprotonated by a base like potassium hydroxide. The resulting enolate can then act as a nucleophile, attacking a variety of aromatic or heteroaromatic aldehydes in a Claisen-Schmidt condensation reaction to form chalcones, which are themselves a well-known class of bioactive molecules.[8][9]
Materials (General Procedure):
| Reagent | Role | Molar Eq. |
| Core Scaffold (3 ) | Starting Material | 1.0 |
| Aldehyde (Ar-CHO) | Electrophile | 1.1 |
| Potassium Hydroxide (KOH) | Base | 2.0 |
| Ethanol | Solvent | - |
Procedure:
-
Dissolve the core scaffold (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of KOH (2.0 eq) in ethanol and add it dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 12-24 hours. A precipitate often forms as the product is generated.
-
Work-up: Pour the reaction mixture into crushed ice.
-
If a precipitate is present, collect it by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
If no precipitate forms, acidify the mixture with dilute HCl to induce precipitation.
-
Dry the crude chalcone derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Part 3: Analytical Characterization
Trustworthiness through Validation: The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Proton NMR will confirm the number of protons and their chemical environments, while Carbon NMR will confirm the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O stretch of the ketone and amide, and the N-H stretch of the amine/amide.
Expected Data for Core Scaffold (3):
| Analysis | Expected Result |
| Formula | C₇H₆Cl₂N₂O |
| MW | 205.04 g/mol |
| HRMS (M+H)⁺ | Expected: 204.9884, 206.9855 |
| ¹H NMR (CDCl₃, δ) | ~7.3 (s, 1H, Ar-H), ~4.5 (br s, 2H, NH₂), ~2.6 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ) | ~195 (C=O), ~150-110 (Ar-C), ~28 (CH₃) |
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to HPLC Method Development for Aminopyridine Compounds
Abstract
This document provides a comprehensive guide for the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of aminopyridine compounds. Aminopyridines, a class of polar, basic molecules, are common structural motifs in pharmaceuticals and serve as critical intermediates in drug synthesis. Their inherent physicochemical properties present unique challenges in reversed-phase chromatography, including poor retention and peak tailing. This application note details a systematic approach, moving from analyte characterization to strategic selection of chromatographic mode (Reversed-Phase vs. HILIC), stationary phase, and mobile phase optimization. It provides field-proven insights, step-by-step protocols, and troubleshooting guidance grounded in established pharmacopeial standards and regulatory guidelines.
Introduction: The Analytical Challenge of Aminopyridines
Aminopyridines are heterocyclic aromatic amines, with common isomers being 2-, 3-, and 4-aminopyridine.[1][2][3] They are utilized in various pharmaceutical applications; for instance, 4-aminopyridine (Dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[1][4] The presence of both a basic pyridine ring nitrogen and an amino group makes these compounds highly polar and ionizable, posing significant challenges for traditional reversed-phase HPLC method development.[5][6]
The primary analytical difficulties include:
-
Poor Retention: High polarity leads to weak interaction with non-polar C18 stationary phases, often resulting in elution near the void volume.[7]
-
Peak Tailing: As basic compounds, aminopyridines can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases, leading to asymmetrical, tailing peaks.[7][8]
-
Selectivity of Isomers: Achieving baseline separation of structurally similar isomers requires careful optimization of chromatographic parameters.[5]
This guide explains the causality behind experimental choices to overcome these challenges, ensuring the development of methods that are both reliable and compliant with regulatory expectations as outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[9][10][11][12]
Foundational Strategy: From Analyte Properties to Mode Selection
A successful method begins with understanding the analyte. The pKa of the aminopyridine isomers is a critical parameter that dictates their degree of ionization at a given mobile phase pH and, consequently, their chromatographic behavior.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (Ring N) | pKa (Amino Group) |
| 2-Aminopyridine | 94.117 | ~6.71 | ~-6.9 | |
| 3-Aminopyridine | 94.117 | ~5.98 | ~-1.0 | |
| 4-Aminopyridine | 94.114 | ~9.17 | ~-6.1 |
Data sourced from PubChem and other chemical databases.[1][2][4][13]
The key decision in method development is the selection of the chromatographic mode. For aminopyridines, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable, offering orthogonal selectivity.
Logical Flow of Method Development
Caption: Workflow for HPLC Method Development for Aminopyridines.
Mode Selection in Detail: Reversed-Phase vs. HILIC
Reversed-Phase HPLC: The Workhorse Approach
RP-HPLC is the most common starting point. The primary goal is to control the ionization of the aminopyridine to achieve adequate retention and symmetrical peak shape.
Causality of pH Selection: The retention of basic compounds in RP-HPLC is highly dependent on the mobile phase pH relative to the analyte's pKa. To avoid peak tailing from silanol interactions, the analyte should ideally be in a single, stable ionic state.
-
Low pH (pH 2-3): At a pH well below the pKa of the pyridine nitrogen, the molecule is fully protonated (cationic). This consistent positive charge minimizes peak shape distortion that occurs when a compound is partially ionized. While the positive charge can lead to electrostatic repulsion from residual positive charges on the silica surface, it is generally a robust starting point.
-
High pH (pH > 10): At a pH at least 2 units above the highest pKa (e.g., >11 for 4-aminopyridine), the molecule is in its neutral, uncharged state.[14] This form typically exhibits stronger hydrophobic interaction with the C18 stationary phase, leading to increased retention.[14] However, this approach is critically dependent on using a modern, high-pH-stable column (e.g., hybrid particle columns like XBridge BEH) to prevent stationary phase degradation.[14]
Interaction Mechanism: pH Effects in RP-HPLC
Caption: Effect of pH on Aminopyridine State and Interaction in RP-HPLC.
HILIC: The Alternative for Polar Compounds
HILIC is an excellent alternative when aminopyridines are poorly retained in RP-HPLC, even after optimization.[7][15][16] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[16][17][18]
Mechanism of Retention: The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[16] For ionizable compounds like aminopyridines, secondary electrostatic interactions (both attractive and repulsive) with the stationary phase also play a significant role.[17] This dual mechanism often provides unique selectivity compared to RP-HPLC.[15][17]
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol)[17] |
| Mobile Phase | High aqueous content | High organic content (>70% ACN)[16] |
| Elution Order | Least polar elutes first | Most polar elutes last |
| Primary Mechanism | Hydrophobic partitioning | Aqueous layer partitioning & electrostatic interactions |
| Best For | Non-polar to moderately polar compounds | Highly polar and ionizable compounds[15][16] |
| MS Sensitivity | Good | Often enhanced due to high organic mobile phase |
Experimental Protocols
These protocols provide a starting point for method development. All methods should be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[10][12][19] System suitability parameters should be established based on USP <621> recommendations.[9][11][20][21]
Protocol 1: Reversed-Phase HPLC Method (Low pH)
This protocol is designed as a robust starting point for the separation of aminopyridine isomers and related impurities.
1. System Preparation:
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: A modern, high-purity, end-capped C18 column (e.g., XBridge BEH C18, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Needle Wash: 50:50 Acetonitrile/Water.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of each aminopyridine isomer reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile/Water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of ~100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Minimize potential for peak distortion. |
| Detection (UV) | 260 nm | A good starting wavelength for aminopyridines. |
| Gradient | 5% to 40% B over 15 minutes | A shallow gradient to screen for and resolve isomers and potential impurities. |
4. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria (per USP <621>):
-
Tailing Factor (T): 0.8 - 1.8 for each isomer peak.[11]
-
Resolution (Rs): > 2.0 between adjacent isomer peaks.
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.
-
Protocol 2: HILIC Method
This protocol is an alternative for achieving retention and alternative selectivity.
1. System Preparation:
-
HPLC System: A binary HPLC system with a UV detector.
-
Column: HILIC column (e.g., XBridge BEH HILIC, 100 mm x 2.1 mm, 2.5 µm).[14]
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile/Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile/Water, pH 3.0 (adjusted with Formic Acid).
-
Needle Wash: 70:30 Acetonitrile/Water.
2. Standard and Sample Preparation:
-
Prepare standards and samples in 90:10 Acetonitrile/Water to match the initial mobile phase composition and avoid peak shape issues. Target concentration ~50 µg/mL.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak shape in HILIC. |
| Injection Vol. | 2 µL | Small injection volume is critical in HILIC. |
| Detection (UV) | 260 nm | |
| Gradient | 0% to 50% B over 10 minutes | Gradient increases the aqueous content to elute analytes. |
4. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria (per USP <621>):
-
Tailing Factor (T): 0.8 - 1.8.[11]
-
Resolution (Rs): > 2.0 between adjacent isomer peaks.
-
%RSD of peak areas: ≤ 2.0%.
-
Special Considerations: Chiral Separations
For pharmaceutical applications, the enantiomeric purity of chiral aminopyridine derivatives is often a critical quality attribute. Chiral HPLC is the most effective technique for this analysis.[22][23][24]
-
Approach: Direct separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of compounds, including chiral amines.[23][25]
-
Mobile Phase: Normal-phase eluents (e.g., Hexane/Isopropanol) are typically used with polysaccharide CSPs.[22][25]
-
Method Development: The process is largely empirical, involving screening of different CSPs and mobile phase compositions to find the optimal conditions for enantiomeric resolution.[24]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanols.- Mobile phase pH near analyte pKa.- Column overload. | - RP: Use a highly end-capped column. Lower mobile phase pH to <3 or use a high pH (>10) stable column.- Add a competing base (e.g., triethylamine) to the mobile phase (less common now).- Reduce sample concentration.[8] |
| Poor Retention | - Analyte is too polar for RP conditions. | - Switch to HILIC mode.- RP: Use a column with an embedded polar group. Try 100% aqueous mobile phase if column is compatible.- Consider ion-pair chromatography, though it is less MS-friendly.[26] |
| Split Peaks | - Clogged column inlet frit.- Column void or degradation.- Sample solvent incompatible with mobile phase. | - Reverse flush the column (follow manufacturer's instructions).- Replace the column.- Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[8] |
| Poor Isomer Resolution | - Insufficient selectivity of the chosen conditions. | - RP: Adjust mobile phase pH; a small change can significantly alter selectivity. Screen different organic modifiers (ACN vs. MeOH). Try a Phenyl or Fluoro-phase column.- HILIC: Adjust buffer concentration or pH. Screen different HILIC stationary phases (e.g., Amide vs. Silica).[18] |
Conclusion
Developing a robust HPLC method for aminopyridine compounds is a systematic process that hinges on a thorough understanding of their polar and basic nature. By carefully selecting the chromatographic mode—either a well-designed reversed-phase method with stringent pH control or a HILIC method—analysts can overcome common challenges like poor retention and peak tailing. The protocols and strategies outlined in this document provide a solid foundation for developing and validating high-quality, reproducible methods suitable for research, quality control, and drug development environments, in accordance with global regulatory standards.[9][10][27]
References
- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. usp.org [usp.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. usp.org [usp.org]
- 12. fda.gov [fda.gov]
- 13. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. support.waters.com [support.waters.com]
- 15. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
- 21. agilent.com [agilent.com]
- 22. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 23. mdpi.com [mdpi.com]
- 24. phx.phenomenex.com [phx.phenomenex.com]
- 25. tandfonline.com [tandfonline.com]
- 26. A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. starodub.nl [starodub.nl]
Application Notes and Protocols for the Palladium-Catalyzed Amination of Dichloropyridines
Introduction: The Strategic Importance of Aminopyridines and the Power of Palladium Catalysis
Aminopyridines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The introduction of a nitrogen-based nucleophile to a pyridine ring, however, is not always straightforward. Traditional methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and are limited in scope, particularly with less-activated chloro-substrates.[3][4]
The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a versatile and highly efficient method for constructing C-N bonds.[1][3][4] This palladium-catalyzed cross-coupling reaction offers significant advantages, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][4]
This guide provides a detailed experimental protocol and in-depth technical insights for the palladium-catalyzed amination of dichloropyridines, a common and important transformation in synthetic chemistry. We will explore the reaction mechanism, key parameters for optimization, and troubleshooting strategies to empower researchers to successfully implement this powerful methodology.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][5] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6] The choice of ligand is critical, as it stabilizes the palladium center and facilitates each step of the cycle.[1][7] Sterically hindered and electron-rich phosphine ligands have proven to be particularly effective, promoting high catalytic activity.[1][3][8]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl chloride (in this case, dichloropyridine) to a low-coordinate Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides.[9][10][11]
-
Amine Coordination & Deprotonation : The amine then coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination : The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the aminopyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Mono-Amination of 2,4-Dichloropyridine
This protocol details a general procedure for the selective mono-amination of 2,4-dichloropyridine. The C2 position of 2,4-dichloropyridine is generally more reactive towards oxidative addition than the C4 position, allowing for regioselective functionalization under controlled conditions.[11][12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dichloropyridine | ≥98% | Standard Supplier | |
| Amine (e.g., Aniline, Morpholine) | ≥98% | Standard Supplier | Ensure purity and dryness. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | Standard Supplier | Store under inert atmosphere. | |
| Phosphine Ligand (e.g., Xantphos) | ≥98% | Standard Supplier | Air-stable, but handle with care. |
| Base (e.g., NaOtBu) | ≥98% | Standard Supplier | Highly hygroscopic; handle in a glovebox. |
| Anhydrous Solvent (e.g., Toluene) | DriSolv® or equivalent | Standard Supplier | Must be deoxygenated before use. |
| Inert Gas | Argon or Nitrogen | High purity (≥99.998%). | |
| Standard Glassware | Flame- or oven-dried prior to use. |
Equipment Setup
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with heating capabilities.
-
Standard laboratory glassware (Schlenk flask, condenser, etc.).
-
Syringes and needles for liquid transfers.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Detailed Step-by-Step Procedure
Note: This procedure should be performed under an inert atmosphere (Argon or Nitrogen).
-
Inert Atmosphere Setup : Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser. Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[14]
-
Reagent Addition : Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv) to the flask.[14][15] The use of a solid dispensing funnel can be helpful.
-
Substrate and Solvent Addition : Add 2,4-dichloropyridine (1.0 equiv) to the flask. Subsequently, add anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.[14]
-
Amine Addition : Add the amine (1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added along with the other solids in step 2.
-
Reaction : Lower the flask into a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][15]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[15]
-
Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[15]
-
Extraction : Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer two more times with the organic solvent.[14][15]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.[15]
Key Considerations for Optimization and Success
The success of a Buchwald-Hartwig amination, especially with challenging dichloropyridine substrates, hinges on the careful selection of several key parameters.
| Parameter | Key Considerations & Recommendations | Rationale |
| Palladium Precursor & Ligand | Precursor : Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[5] Pre-formed catalyst systems (e.g., G4-precatalysts) can offer better reproducibility. Ligand : Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or chelating ligands like Xantphos are highly effective for chloropyridines.[7][8] | The ligand is crucial for facilitating the rate-limiting oxidative addition of the C-Cl bond and preventing catalyst decomposition.[8][11] The choice can strongly influence regioselectivity.[11] |
| Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are most common.[5] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[6] | The base's primary role is to deprotonate the amine in the catalytic cycle. The strength and solubility of the base can significantly impact reaction rates and substrate stability.[5] |
| Solvent | Anhydrous, deoxygenated solvents are mandatory. Toluene and 1,4-dioxane are standard choices.[5][15] Ethereal solvents like THF or CPME can also be effective.[5] | The solvent must solubilize the reagents and catalytic intermediates.[5][11] Poor solubility is a common cause of reaction failure.[11] |
| Temperature | Reactions with aryl chlorides typically require elevated temperatures (80-110 °C) to promote oxidative addition.[5][8] | Higher temperatures increase the rate of the often-slow oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Regioselectivity | For substrates like 2,4-dichloropyridine, amination generally favors the more electron-deficient C2 position.[11] This selectivity can be enhanced by catalyst control (e.g., Xantphos favors C2) and by using lower reaction temperatures.[11] A second amination at C4 can often be achieved at a higher temperature.[13] | The electronic properties of the pyridine ring activate the C2 and C4 positions. The specific ligand and conditions can tune the kinetic preference for one site over the other. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the amination of dichloropyridines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents (wet solvent, impure base).3. C-Cl bond is not activating (insufficient temperature or wrong ligand).[11][16] | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use anhydrous, deoxygenated solvent and high-purity base.[11]3. Screen more electron-rich, bulky ligands (e.g., RuPhos, BrettPhos); increase temperature in 10 °C increments. |
| Low Yield / Side Products | 1. Catalyst decomposition.2. Hydrodehalogenation (replacement of Cl with H).3. Di-amination (if mono-amination is desired). | 1. Use a more robust ligand or a pre-catalyst; lower the reaction temperature if conversion is fast.2. Ensure the base is anhydrous and high purity.[11] Traces of water can facilitate this side reaction.3. Use a slight excess of dichloropyridine relative to the amine; lower the reaction temperature to improve selectivity. |
| Poor Regioselectivity | 1. Reaction temperature is too high, allowing for reaction at the less reactive site.2. The chosen ligand does not impart sufficient selectivity. | 1. Lower the reaction temperature.[11]2. Screen different ligands. Xantphos has been shown to give high C2 selectivity for 2,4-dichloropyridine.[11][12] |
| Insolubility of Reagents | 1. The base or other reagents are not soluble in the chosen solvent.[5][11] | 1. Screen alternative solvents (e.g., CPME, t-AmOH, or a mixture).[11]2. Ensure vigorous stirring to keep insoluble inorganic bases suspended.[5] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyridines from their chloro-precursors. By understanding the underlying mechanism and carefully controlling key reaction parameters—most notably the choice of ligand, base, and temperature—researchers can achieve high yields and excellent regioselectivity. This protocol provides a robust starting point for the selective mono-amination of dichloropyridines, and the accompanying technical insights should enable effective optimization and troubleshooting for a wide range of substrates relevant to drug discovery and materials science.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
application of dichloropyridine intermediates in agrochemical synthesis.
An Application Scientist's Guide to Dichloropyridine Intermediates in Agrochemical Synthesis
Introduction: The Central Role of the Chlorinated Pyridine Scaffold
Pyridine-based compounds are foundational to modern agrochemical development, forming the core scaffold of numerous highly successful fungicides, herbicides, and insecticides.[1] The strategic introduction of chlorine atoms onto the pyridine ring, creating dichloropyridine intermediates, significantly enhances the molecule's chemical reactivity and biological efficacy. These chlorine atoms act as versatile chemical "handles," allowing for precise, regioselective modifications, and also serve as potent toxophores, directly contributing to the final product's pesticidal activity.[1][2]
This technical guide, intended for researchers and development scientists, provides an in-depth exploration of the synthetic utility of various dichloropyridine isomers. We will move beyond mere procedural lists to explain the causality behind synthetic choices, offering detailed protocols for the synthesis of key agrochemicals and illustrating the logical flow of these multi-step processes.
Section 1: Insecticide Synthesis from Dichloropyridine Intermediates
The versatility of dichloropyridines is perhaps most evident in the synthesis of insecticides, where they serve as precursors to multiple classes of active ingredients, from neonicotinoids to organophosphates.
Case Study 1.1: Neonicotinoid Insecticides from 2,5-Dichloropyridine
Neonicotinoids act on the central nervous system of insects, causing paralysis and death.[3] 2,5-Dichloropyridine is a critical starting material for several commercial neonicotinoids, including the widely used Imidacloprid.[3] The synthetic strategy hinges on transforming 2,5-dichloropyridine into a key intermediate, 2-chloro-5-(chloromethyl)pyridine, which contains the necessary electrophilic site for the final ring closure.
The pathway involves the strategic modification of the pyridine ring to build the final imidazolidine heterocycle characteristic of Imidacloprid.[3]
Caption: Synthetic route from 2,5-Dichloropyridine to Imidacloprid.
This protocol outlines a plausible laboratory-scale synthesis of the key intermediate from 2,5-dichloropyridine. The process involves a radical chlorination followed by a selective reduction.
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Target Product |
| 1 | 2,5-Dichloropyridine | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄) | Reflux, 8-12 hours | 2,5-Dichloro-3-(chloromethyl)pyridine |
| 2 | 2,5-Dichloro-3-(chloromethyl)pyridine | Tri-n-butyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene | 80-90°C, 4-6 hours | 2-Chloro-5-(chloromethyl)pyridine |
Protocol Details:
-
Chlorination: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyridine in CCl₄. Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide. Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC or GC. After completion, cool the reaction, filter the succinimide byproduct, and remove the solvent under reduced pressure.
-
Reduction: Dissolve the crude product from Step 1 in toluene. Add tri-n-butyltin hydride and a catalytic amount of AIBN. Heat the mixture to 80-90°C for 4-6 hours. Upon completion, the product can be purified using column chromatography on silica gel.
Case Study 1.2: Organophosphate Insecticides via Polychlorinated Pyridines
Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been in use since 1965.[4] Its synthesis relies on the key intermediate 3,5,6-trichloro-2-pyridinol (TCP).[4][5] While TCP is a trichlorinated derivative, its industrial synthesis often starts with further chlorination of dichloropyridine isomers or direct high-temperature chlorination of pyridine itself.[6]
The industrial process involves creating the highly chlorinated pyridinol intermediate, which is then coupled with the organophosphate moiety.
Caption: General synthetic pathway for Chlorpyrifos.
This protocol details the final coupling step, which is a variation of the Williamson ether synthesis.[4][7]
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield (Typical) | Purity (Typical) |
| 1 | Sodium 3,5,6-trichloro-2-pyridinate | O,O-diethylphosphorochloridothioate, Water, Catalyst | 20-40°C, 2-4 hours | >95% | >97% |
Protocol Details:
-
Reaction Setup: Prepare an aqueous solution of a catalyst (phase-transfer catalysts are often used in industrial settings).[7]
-
Addition of Reactants: Add sodium 3,5,6-trichloro-2-pyridinate to the solvent, followed by the remaining catalyst.[7]
-
Phosphorylation: Slowly add O,O-diethylphosphorochloridothioate to the mixture. An exothermic reaction will occur. Maintain the temperature between 20-40°C with cooling.
-
Work-up: After the reaction is complete (monitored by GC), the product, which is an oil, will separate from the aqueous layer. The organic layer is separated, washed with water to remove salts, and dried to yield crude Chlorpyrifos. The solvent can be recycled after purification treatment.[7]
Section 2: Herbicide Synthesis from Dichloropyridine Intermediates
Dichloropyridines are also foundational in the synthesis of pyridine-based herbicides, particularly the auxin mimics, which induce uncontrolled growth in broadleaf weeds.[1]
Case Study 2.1: Auxin Mimic Herbicides (Picloram & Clopyralid)
Picloram (4-amino-3,5,6-trichloropicolinic acid) and Clopyralid (3,6-dichloropicolinic acid) are potent systemic herbicides.[8][9] Their synthesis involves building a highly functionalized and chlorinated picolinic acid structure. The necessary polychlorinated pyridine precursors are typically derived from simpler starting materials, often involving multi-step chlorination and functional group interconversions where dichloropyridines can be key intermediates.[10][11][12] For example, the synthesis of Picloram starts from α-picoline, which undergoes successive chlorination, amination, and hydrolysis.[10]
Caption: Generalized workflow for auxin mimic herbicide synthesis.
This protocol describes the ammonolysis of a tetrachloropicolinate intermediate to introduce the crucial 4-amino group of Picloram.[13]
| Step | Reactant | Reagents & Solvents | Reaction Conditions | Product | Yield | Purity |
| 1 | Methyl 3,4,5,6-tetrachloropicolinate | Methanol, Water, Anhydrous Ammonia | 120-130°C (Autoclave), 8 hours | 4-Amino-3,5,6-trichloropicolinic acid (Picloram) | 95.5% | 98.2% |
Protocol Details:
-
Reaction Setup: In a 2L autoclave, charge methyl 3,4,5,6-tetrachloropicolinate (281 g), methanol (1200 g), and water (50 ml).[13]
-
Ammonolysis: Seal the autoclave and slowly introduce anhydrous ammonia gas (170 g) while stirring at 20°C.[13]
-
Heating: Heat the autoclave to 120-130°C and maintain the reaction for 8 hours. Monitor the reaction by HPLC until the starting material is consumed (<1%).[13]
-
Work-up and Isolation: Cool the reaction mixture and transfer it to a distillation flask to remove the methanol-ammonia solvent. Add water and continue distillation. Cool the remaining mixture and acidify with concentrated hydrochloric acid to pH 1-2 to precipitate the product. Heat to 50-60°C for 2 hours, then cool, filter, wash with water, and dry to obtain Picloram.[13]
Section 3: Fungicide Synthesis from Dichloropyridine Intermediates
Chlorinated pyridines are also integral to the synthesis of fungicides. 3,5-Dichloropyridine and its derivatives are key building blocks for this class of agrochemicals.[2][14]
Case Study 3.1: Fluazinam
Fluazinam is a broad-spectrum fungicide that functions by uncoupling oxidative phosphorylation in fungal mitochondria.[1] Its synthesis showcases the importance of highly substituted pyridine intermediates, involving the coupling of an aminopyridine fragment with a dinitro-trifluorotoluene derivative.[1]
The following protocol outlines the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine, a crucial building block for Fluazinam, via nucleophilic aromatic substitution.[1]
| Step | Reactant | Reagents & Solvents | Reaction Conditions | Product | Yield | Purity |
| 1 | 2-fluoro-3-chloro-5-trifluoromethylpyridine | Anhydrous Ammonia, Tetrahydrofuran (THF) | 35°C, 2.6 bar (Autoclave), 28 hours | 2-amino-3-chloro-5-trifluoromethylpyridine | 99.5% | >99% |
Protocol Details:
-
Reaction Setup: Charge a 250 mL autoclave with 2-fluoro-3-chloro-5-trifluoromethylpyridine (35.0 g) and THF (82.8 g).[1]
-
Degassing: Purge the system with nitrogen.[1]
-
Amination: Introduce anhydrous ammonia (6.8 g), raising the pressure to approximately 2.6 bar at 35°C.[1]
-
Reaction Monitoring: Maintain these conditions for 28 hours. The reaction progress can be monitored by observing the pressure drop inside the autoclave.[1]
-
Completion: Once the starting material concentration is below 0.5%, the resulting solution of the product is typically used directly in the subsequent step for Fluazinam synthesis without isolation.[1]
Safety, Handling, and Troubleshooting
-
Toxicity: Dichloropyridines and their derivatives should be handled with care. They are classified as toxic and harmful. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Reactivity: Reactions involving chlorination (e.g., with gaseous chlorine or NCS) can be highly exothermic and should be conducted with appropriate temperature control. Diazotization reactions involve potentially unstable diazonium salts and must be performed at low temperatures (0-5°C).
-
Troubleshooting:
-
Low Yields in Chlorination: Incomplete reaction or side-product formation. Ensure reagents are pure and dry. Optimize reaction time and temperature.
-
Incomplete Diazotization: Ensure a sufficiently acidic medium and maintain low temperatures to prevent premature decomposition of the diazonium salt.
-
Purification Challenges: The similar polarity of different chlorinated isomers can make chromatographic separation difficult. Utilize techniques like recrystallization or distillation where applicable.
-
Conclusion
Dichloropyridine intermediates are undeniably versatile and indispensable building blocks in the agrochemical industry.[15][16][17] Their unique reactivity allows for the efficient and targeted synthesis of a vast array of complex and potent fungicidal, herbicidal, and insecticidal compounds.[1] The protocols and synthetic strategies presented herein demonstrate the pivotal role these chlorinated pyridines play in developing the crop protection agents that support global food security. A thorough understanding of their chemistry is essential for any scientist or researcher working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 8. Picloram - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Picloram synthesis - chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. bloomtechz.com [bloomtechz.com]
- 16. nbinno.com [nbinno.com]
- 17. innospk.com [innospk.com]
The Strategic Role of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone in the Synthesis of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets. The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in the design of kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. A multitude of kinase inhibitors targeting various members of the kinome, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and TANK-binding kinase 1 (TBK1), are built upon this versatile framework.[1][2][3]
This application note provides a detailed technical guide on the utility of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone as a key starting material for the synthesis of a diverse range of pyrazolo[3,4-b]pyridine-based kinase inhibitors. We will elucidate the chemical logic behind its use and provide a detailed, field-proven protocol for its conversion into a key intermediate, which can be further elaborated to generate libraries of potential therapeutic agents.
The Precursor: Properties and Strategic Advantages of this compound
This compound (CAS No. 912772-91-9) is a highly functionalized pyridine derivative that serves as an ideal precursor for the construction of the pyrazolo[3,4-b]pyridine scaffold. Its strategic value lies in the specific arrangement of its functional groups:
-
3-Amino Group: This primary amine is a key nucleophile that participates in the initial step of the cyclization reaction.
-
4-Acetyl Group: The methyl ketone provides the second electrophilic center necessary for the formation of the pyrazole ring.
-
2,6-Dichloro Substitution: The two chlorine atoms are crucial for several reasons. They activate the pyridine ring for certain reactions and, more importantly, they provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity in the final kinase inhibitor. This allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.
| Property | Value | Source |
| CAS Number | 912772-91-9 | [4][5] |
| Molecular Formula | C₇H₆Cl₂N₂O | [4] |
| Molecular Weight | 205.04 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
Synthetic Protocol: From Precursor to the Pyrazolo[3,4-b]pyridine Core
The following protocol details a robust and widely applicable method for the synthesis of the 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine intermediate from this compound. This two-step sequence involves an initial condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone, followed by a cyclocondensation reaction with hydrazine.
Experimental Workflow
Caption: Synthetic workflow for the preparation of the pyrazolo[3,4-b]pyridine core.
Part 1: Synthesis of (E)-1-(3-((dimethylamino)methyleneamino)-2,6-dichloropyridin-4-yl)ethanone (Enaminone Intermediate)
Rationale: The reaction of the primary amino group of the starting material with DMF-DMA forms an enaminone. This transformation serves two purposes: it protects the amino group from self-condensation and, more importantly, it creates a more reactive system for the subsequent cyclization with hydrazine. The electron-withdrawing nature of the dimethylaminomethylene group enhances the electrophilicity of the acetyl carbonyl carbon.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g of starting material), add dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate as a solid.
-
The crude product can be used directly in the next step without further purification. If desired, it can be purified by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Rationale: The enaminone intermediate readily undergoes a cyclocondensation reaction with hydrazine. The more nucleophilic nitrogen of hydrazine attacks the acetyl carbonyl carbon, followed by an intramolecular cyclization onto the enamine carbon with the elimination of dimethylamine and water to form the stable aromatic pyrazole ring.
Protocol:
-
Dissolve the crude enaminone intermediate from Part 1 in ethanol (15 mL/g of the initial starting material).
-
To this solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Dry the product under vacuum to obtain 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine as a solid. The product can be further purified by recrystallization or column chromatography if necessary.
| Step | Reactant | Reagent | Solvent | Conditions | Product |
| 1 | This compound | DMF-DMA | Toluene | Reflux, 2-4 h | (E)-1-(3-((dimethylamino)methyleneamino)-2,6-dichloropyridin-4-yl)ethanone |
| 2 | Enaminone Intermediate | Hydrazine hydrate | Ethanol | Reflux, 4-6 h | 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine |
Application in Kinase Inhibitor Synthesis: Further Elaboration of the Core Scaffold
The synthesized 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a versatile intermediate for the development of a wide range of kinase inhibitors. The two chlorine atoms at positions 4 and 6 can be selectively displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize the inhibitor's properties.
Target Kinases and Further Synthetic Strategies
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine | 2105905-46-0 | FJD90546 [biosynth.com]
- 5. beilstein-archives.org [beilstein-archives.org]
From Inactive Precursors to Bioactive Scaffolds: A Guide to the Synthesis of Aminopyrrole Derivatives from Dichloropyrroles
Introduction: The Latent Potential of Dichloropyrroles in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrrole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents and natural products. Among the various functionalized pyrroles, aminopyrrole derivatives are of particular interest due to their role as key intermediates in the synthesis of complex nitrogen-containing heterocycles, including analogues of purine bases. Dichloropyrroles, readily accessible synthetic precursors, represent a versatile and cost-effective entry point for the introduction of amino functionalities. However, the transformation of these relatively inert starting materials into valuable aminopyrrole products requires a nuanced understanding of advanced synthetic methodologies.
This guide provides an in-depth exploration of the primary techniques for the preparation of aminopyrrole derivatives from dichloropyrroles. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig amination), offering not just step-by-step protocols but also the strategic rationale behind the choice of reagents, catalysts, and reaction conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful transformations in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Overview
The conversion of a C-Cl bond to a C-N bond on an aromatic pyrrole ring can be broadly achieved through two distinct mechanistic pathways. The choice between these methods is dictated by the electronic nature of the pyrrole substrate, the nucleophilicity and steric profile of the amine, and the desired regiochemical outcome.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a foundational method for the amination of electron-deficient aromatic systems.[1] The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophilic amine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequent expulsion of the chloride ion restores the aromaticity of the pyrrole ring.
Causality Behind Experimental Choices:
-
Pyrrole Activation: For an SNAr reaction to be facile, the pyrrole ring must be rendered sufficiently electron-poor to be susceptible to nucleophilic attack. This is typically achieved through the presence of strong electron-withdrawing groups (EWGs) on the ring. While the chlorine atoms themselves are electron-withdrawing, additional EWGs, such as nitro or cyano groups, can significantly enhance reactivity. For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic aromatic substitution under mild conditions.[3]
-
Nucleophile Strength and Basicity: The amine must be a sufficiently strong nucleophile to initiate the attack on the pyrrole ring. However, strong basicity can lead to side reactions. The choice of base is critical to deprotonate the amine or the intermediate complex without promoting unwanted elimination or decomposition pathways.
-
Solvent Effects: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are typically employed to solvate the charged intermediate and facilitate the reaction.[4]
Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broadly applicable and highly efficient method for C-N bond formation.[5][6] This palladium-catalyzed cross-coupling reaction is particularly valuable for substrates that are not sufficiently activated for SNAr.[7][8] The catalytic cycle involves the oxidative addition of the dichloropyrrole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyrrole product and regenerate the Pd(0) catalyst.[9][10]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are crucial for promoting the key steps of the catalytic cycle, particularly the reductive elimination, and preventing catalyst decomposition.[6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.[11]
-
Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used, as the active Pd(0) catalyst is typically generated in situ. Common precursors include Pd2(dba)3 and Pd(OAc)2.[11]
Experimental Protocols and Data
While direct literature examples for the amination of dichloropyrroles are not abundant, the principles can be effectively applied from closely related heterocyclic systems. The following protocols are generalized based on successful aminations of other dichloroaromatic compounds and should serve as a strong starting point for optimization with dichloropyrrole substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrroles
This protocol is designed for dichloropyrroles that are sufficiently activated with electron-withdrawing groups.
Materials:
-
Substituted Dichloropyrrole (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the substituted dichloropyrrole and the base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the amine to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of SNAr Workflow
Caption: Workflow for SNAr Amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Dichloropyrroles
This protocol is suitable for a broader range of dichloropyrroles, including those that are not highly activated.
Materials:
-
Dichloropyrrole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube or reaction vial.
-
Add the dichloropyrrole.
-
Add the anhydrous, deoxygenated solvent.
-
Add the amine via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Quantitative Data from Analogous Systems
The following table presents representative data from the amination of dichloropyridines, which can serve as a useful reference for developing reaction conditions for dichloropyrroles.
| Dichloro-substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)2 / PPh3 | NaOt-Bu | Toluene | 100 | 16 | 82 | N/A |
| 2,6-Dichloroquinoline | Adamantyl-amine | Pd(dba)2 / BINAP | NaOt-Bu | Dioxane | Reflux | 6-15 | 64 | [12] |
| 4,8-Dichloroquinoline | Adamantyl-amine | Pd(dba)2 / BINAP | NaOt-Bu | Dioxane | Reflux | 6-15 | 77 | [12] |
Regioselectivity and Troubleshooting
A key challenge in the amination of dichloropyrroles is controlling the regioselectivity of the substitution. The relative reactivity of the chlorine atoms will depend on their position on the pyrrole ring and the electronic influence of any substituents.
-
For SNAr reactions, the site of substitution is governed by the relative stability of the Meisenheimer intermediate. Electron-withdrawing groups will direct the nucleophilic attack to the position that best stabilizes the resulting negative charge.
-
For Buchwald-Hartwig aminations, regioselectivity is often influenced by steric factors, with the less hindered chlorine atom typically reacting preferentially. The choice of ligand can also play a significant role in directing the regioselectivity.
Troubleshooting Common Issues:
-
Low or No Reactivity:
-
For SNAr, consider increasing the reaction temperature or using a more polar solvent. Ensure the pyrrole ring is sufficiently activated.
-
For Buchwald-Hartwig, screen different palladium precursors, ligands, and bases. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
-
-
Formation of Disubstituted Products: To favor monosubstitution, use a stoichiometric amount of the amine (or a slight excess) and carefully monitor the reaction progress to stop it once the desired product is formed.
-
Poor Regioselectivity:
-
Systematically vary the reaction temperature, as this can influence the kinetic versus thermodynamic product distribution.
-
In Buchwald-Hartwig reactions, screen a panel of ligands with different steric and electronic properties.
-
Conclusion and Future Outlook
The preparation of aminopyrrole derivatives from dichloropyrroles is a powerful strategy for accessing valuable building blocks in medicinal chemistry. While both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Buchwald-Hartwig amination are viable approaches, the latter generally offers broader substrate scope and milder reaction conditions. The successful implementation of these techniques hinges on a thorough understanding of the underlying reaction mechanisms and the careful optimization of reaction parameters. As the demand for novel heterocyclic compounds continues to grow, the development of robust and regioselective methods for the functionalization of simple precursors like dichloropyrroles will remain a critical area of research.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution in the pyrrole ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Welcome to our dedicated technical support guide for the purification of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS 912772-91-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar aminopyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
While specific, peer-reviewed purification protocols for this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for analogous compounds and fundamental chemical principles. Commercial suppliers indicate this compound is a white powder, suggesting it is a solid at room temperature.[1] This guide will, therefore, focus on purification techniques suitable for solid compounds, including recrystallization, column chromatography, and acid-base extraction.
Purification Strategy Decision Workflow
Choosing the right purification technique is paramount for achieving high purity and yield. The following decision tree provides a logical workflow for selecting the most appropriate method based on the nature of the impurities and the scale of your experiment.
References
Technical Support Center: Optimizing Reaction Conditions for Aminating Dichloropyridines
Welcome to the technical support center for optimizing the challenging yet crucial reaction of aminating dichloropyridines. As a cornerstone in the synthesis of pharmaceuticals and functional materials, the selective formation of C-N bonds on these scaffolds is paramount.[1] However, issues with reactivity, selectivity, and side reactions are common hurdles. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common problems and refine their experimental design. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for a successful synthesis.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the amination of dichloropyridines in a direct question-and-answer format.
Q1: My reaction yield is low to non-existent. What are the primary causes and how can I fix it?
Low conversion is one of the most frequent issues, often stemming from several interrelated factors. A systematic approach is key to identifying the root cause.
-
Inactive Catalyst System: The activation of C-Cl bonds is demanding and requires a highly active catalyst.
-
Cause: The palladium(0) active species is not forming or is being deactivated. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., RuPhos, SPhos, BrettPhos) or ferrocene-based ligands are designed to promote the crucial oxidative addition step and accelerate the overall catalytic cycle.[2][3] Pre-catalysts, which are air-stable Pd(II) complexes, are often used as they readily form the active Pd(0) species under weak base conditions.[4]
-
Pro-Tip: Ensure a strictly inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state, often indicated by the formation of black palladium metal precipitate.[2][5]
-
-
Inappropriate Base or Solvent: The choice of base and solvent are critically linked.
-
Cause: The base may be too weak to deprotonate the amine or the resulting amine-Pd complex. Alternatively, the base may have poor solubility in the chosen solvent, limiting its availability.[2]
-
Solution: For palladium-catalyzed reactions, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective.[6] If using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which may be necessary for sensitive functional groups, consider a more polar solvent (e.g., DMF, 1,4-dioxane) or a solvent mixture to improve solubility.[2] For heterogeneous mixtures, ensure vigorous stirring is maintained.[2]
-
-
Insufficient Reaction Temperature:
-
Cause: The energy barrier for oxidative addition of a C-Cl bond is significant.
-
Solution: For palladium-catalyzed reactions, temperatures in the range of 80-120 °C are typical.[6] If you observe low conversion, a gradual increase in temperature may be necessary. However, be aware that excessive heat can promote side reactions.
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the dichloropyridine is reduced instead of aminated.[2] This occurs when the desired C-N reductive elimination is slow, allowing competing pathways to dominate.
-
Mechanism: The primary causes are often β-hydride elimination from the amine coupling partner or reaction with trace water.[2][7]
-
Mitigation Strategies:
-
Ligand Selection is Critical: Choose bulky, electron-rich ligands (e.g., SPhos, RuPhos) that are known to accelerate the rate of reductive elimination, thus outcompeting the hydrodehalogenation pathway.[2]
-
Base Purity: Ensure the base is anhydrous and high-purity. Trace amounts of hydroxide in sources of NaOtBu can exacerbate the problem.[2]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. The presence of water can lead to hydrolysis of the chloro-substituent, forming hydroxypyridines, or contribute to hydrodehalogenation.[2][6]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2 equivalents) can help push the equilibrium towards the desired C-N coupling.[2]
-
Q3: How do I achieve regioselective mono-amination on an unsymmetrical dichloropyridine (e.g., 2,4- or 2,5-dichloropyridine)?
Achieving regioselectivity is a significant challenge and a frequent goal in medicinal chemistry. The outcome is determined by a combination of electronic, steric, and catalytic factors.
-
Understanding Inherent Reactivity:
-
2,4-Dichloropyridine: The chlorine at the 2-position is generally more activated towards nucleophilic attack and oxidative addition.[2] This is due to the electron-withdrawing effect of the pyridine nitrogen, which makes the C2 and C4 positions electron-deficient.[2]
-
2,5-Dichloropyridine: The reactivity difference between the C2 and C5 positions is less pronounced, but catalyst choice can strongly influence the outcome.[1]
-
-
Strategies for Controlling Regioselectivity:
-
Catalyst Control: This is the most powerful tool. The choice of ligand can dramatically influence which chlorine atom reacts. For example, specific Buchwald-Hartwig protocols have been developed for highly regioselective amination at the C-2 position of 2,4-dichloropyridine.[8][9] Conversely, palladium catalysts with specific ligands have been shown to strongly favor C4-substitution on 2,4-dichloropyrimidines, a related heterocyclic system.[10]
-
Reaction Conditions: Temperature, solvent, and base can all influence the C4/C2 selectivity.[6][10] A systematic screening of these parameters is often required to optimize for the desired isomer.
-
Nucleophile Choice: In some cases, particularly for catalyst-free SNAr reactions, the nature of the nucleophile can influence the site of attack. For instance, certain tertiary amines have shown high selectivity for the C2 position on pyrimidines bearing an electron-withdrawing group at C5.[10][11]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding best practices and experimental design.
Q1: What are the key parameters to consider when setting up a new amination reaction for a dichloropyridine?
A successful reaction depends on the careful selection and optimization of several components. The following flowchart outlines a logical workflow for this process.
Caption: A workflow for setting up a dichloropyridine amination experiment.
Q2: How do I select the optimal Palladium catalyst and phosphine ligand combination?
Ligand selection is arguably the most critical factor for a successful reaction. The evolution of Buchwald-Hartwig amination has produced several "generations" of ligands, each with improved scope and activity.[3]
-
General Principle: For activating C-Cl bonds, bulky and electron-rich monodentate phosphine ligands are generally superior.[3] These ligands promote the formation of a monoligated palladium species, which accelerates the catalytic cycle and enhances the rate of reductive elimination relative to side reactions.[3]
Table 1: Common Ligand Classes for Dichloropyridine Amination
| Ligand Class | Representative Ligands | Key Characteristics & Applications |
| Dialkylbiaryl Phosphines | SPhos, RuPhos, BrettPhos | Highly active and versatile for a broad range of amines and aryl chlorides. Excellent for suppressing hydrodehalogenation.[2][12] |
| Ferrocene-based Ligands | DtBPF, Josiphos | Bidentate ligands that can be effective, particularly for preventing β-hydride elimination with primary amines.[3][7] |
| Carbene Ligands | IPr, SImes | N-Heterocyclic Carbene (NHC) ligands can offer high stability and activity, especially for challenging substrates.[13] |
| Wide Bite-Angle Ligands | Xantphos | Can influence regioselectivity and are useful for specific applications, such as favoring C4 amination on 2,4-dichloropyridines.[2] |
The following decision tree can guide your initial ligand choice.
Caption: A decision tree to guide the selection of a phosphine ligand.
Q3: What is the role of the base, and how do I choose the right one?
The base plays multiple crucial roles in the catalytic cycle. It serves to deprotonate the amine nucleophile (or the N-H bond in the intermediate palladium complex) to generate the more nucleophilic amide.
-
Strong Bases: Strong, non-nucleophilic bases like NaOtBu are the most common and effective for a wide range of substrates.[6] They ensure rapid deprotonation, driving the reaction forward.
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are used.[2][14]
-
Solubility Matters: The poor solubility of inorganic bases in nonpolar solvents like toluene can be a major limitation.[2] In these cases, switching to a more polar solvent like 1,4-dioxane or DMF can significantly improve reaction rates.[2]
Q4: How can I set up a high-throughput screening (HTS) experiment to quickly optimize conditions?
High-throughput screening allows for the rapid evaluation of multiple reaction parameters (catalyst, ligand, base, solvent) in parallel, dramatically accelerating optimization.
-
Workflow: The process involves dispensing stock solutions of reactants, catalysts, ligands, and bases into a 96-well plate. The plate is sealed and heated, and the outcomes are analyzed by high-throughput methods like LC-MS.
-
Analysis: Modern HTS techniques can determine both the yield and enantiomeric excess of chiral amines from a large number of samples in a very short time, overcoming analytical bottlenecks.[15][16] A general protocol for setting up such a screen is provided in the next section.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Palladium-Catalyzed Mono-Amination of a Dichloropyridine
This protocol provides a starting point for the mono-amination of a generic dichloropyridine.
-
Preparation: In a glovebox, add the dichloropyridine (1.0 mmol, 1.0 equiv), palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and phosphine ligand (if not using a pre-catalyst complex, 0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). Exit the glovebox.
-
Solvent and Amine: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).[6]
-
Reaction: Seal the vial and heat the reaction mixture to 80–120 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Screening (HTS) Protocol for Reaction Optimization
This protocol outlines a method for screening four different ligands and four different bases in a 96-well plate format.
-
Stock Solutions: Prepare stock solutions of the dichloropyridine, amine, palladium precursor (e.g., Pd₂(dba)₃), the four ligands to be tested, and the four bases to be tested in a suitable anhydrous solvent.
-
Plate Dispensing: Using an automated liquid handler or manual multichannel pipette, dispense the stock solutions into the wells of a 96-well plate according to a predefined experimental design. Each well will contain a unique combination of ligand and base.
-
Sealing and Reaction: Seal the plate with a pierceable, solvent-resistant cap mat. Place the plate on a heated shaker block and run the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
Quenching and Dilution: After cooling, unseal the plate and add a quenching solution and an internal standard to each well. Dilute the plate for analysis.
-
Analysis: Analyze the reaction outcomes using an automated LC-MS system to determine the conversion and yield of the desired product in each well, allowing for rapid identification of the optimal conditions.
Section 4: References
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
-
Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. Benchchem.
-
A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem.
-
Identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis. Benchchem.
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. --INVALID-LINK--
-
A Highly regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. --INVALID-LINK--
-
Question about reductive amination reaction procedure. Reddit.
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. National Institutes of Health. --INVALID-LINK--
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. --INVALID-LINK--
-
Regioselective 2-Amination of Polychloropyrimidines. PubMed. --INVALID-LINK--
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. --INVALID-LINK--
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. --INVALID-LINK--
-
Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Semantic Scholar. --INVALID-LINK--
-
Buchwald-Hartwig Chemistry. Macmillan Group. --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. --INVALID-LINK--
-
Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Benchchem.
-
The Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines with Dihalogenopyridines: Scope and Limitations. ResearchGate. --INVALID-LINK--
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. --INVALID-LINK--
-
POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. --INVALID-LINK--
-
Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. --INVALID-LINK--
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. Benchchem.
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. --INVALID-LINK--
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. --INVALID-LINK--
-
Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. ResearchGate. --INVALID-LINK--
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. --INVALID-LINK--
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. --INVALID-LINK--
-
Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science (RSC Publishing). --INVALID-LINK--
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry. --INVALID-LINK--
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. --INVALID-LINK--
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 15. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Design and Implementation of High Throughput Screening Assays for Drug Discoveries | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of this important chemical intermediate. Our focus is to equip you with the scientific rationale behind the synthetic process, enabling you to identify and mitigate the formation of common byproducts.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a Friedel-Crafts acylation or a related acylation reaction of 3-Amino-2,6-dichloropyridine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce the overall yield of the desired product. The electron-donating amino group and the electron-withdrawing chloro groups on the pyridine ring, along with the nucleophilic nitrogen of the amino group, create a complex reactive landscape.
This guide will delve into the likely byproducts of this synthesis, their mechanisms of formation, and analytical methods for their identification. We will also provide detailed troubleshooting protocols to help you optimize your reaction conditions and maximize the purity of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound.
Question 1: My reaction is producing a complex mixture of products, and the yield of the desired 4-acetyl isomer is low. What are the likely byproducts?
Answer:
The acylation of 3-Amino-2,6-dichloropyridine can lead to several byproducts due to competing reaction pathways. The primary suspects in a complex reaction mixture are:
-
N-Acylated Byproduct: Acylation occurs on the nitrogen of the amino group instead of the pyridine ring.
-
Isomeric C-Acylated Byproducts: Acylation occurs at other positions on the pyridine ring.
-
Di-acylated Products: A second acetyl group is added to the molecule.
-
Unreacted Starting Material: Incomplete reaction leading to the presence of 3-Amino-2,6-dichloropyridine.
dot ```dot graph Byproduct_Formation { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="3-Amino-2,6-dichloropyridine", fillcolor="#FBBC05"]; B [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="N-(2,6-dichloro-3-pyridinyl)acetamide\n(N-Acylation Byproduct)"]; D [label="1-(3-Amino-2,6-dichloropyridin-5-yl)ethanone\n(C5-Acylation Isomer)"]; E [label="Di-acylated Byproducts"];
A -> B [label=" C4-Acylation (Desired)", color="#34A853", penwidth=2]; A -> C [label=" N-Acylation", color="#EA4335"]; A -> D [label=" C5-Acylation", color="#EA4335"]; B -> E [label=" Further Acylation", color="#EA4335"]; C -> E [label=" Further Acylation", color="#EA4335"]; }
Caption: Competing N-acylation and C-acylation pathways.
Prevention:
The key to preventing N-acylation is to decrease the nucleophilicity of the amino group.
-
Lewis Acid Coordination: As mentioned earlier, using a sufficient amount of a strong Lewis acid like AlCl₃ will coordinate with the lone pair of the amino nitrogen, making it less nucleophilic and protecting it from acylation.
-
Protecting Groups: In some cases, it may be necessary to protect the amino group before acylation and then deprotect it in a subsequent step. However, this adds steps to the synthesis.
-
Reaction Conditions: Running the reaction at low temperatures and with slow addition of the acylating agent can help minimize N-acylation.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for the acylation of 3-Amino-2,6-dichloropyridine?
Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-Amino-2,6-dichloropyridine (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 30-60 minutes to allow for complexation.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required in some cases.
-
Quenching: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q2: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the disappearance of the starting material and the appearance of the product and byproducts. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and is the preferred method for determining the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the molecular weights of the components in the reaction mixture, helping to distinguish between starting material, product, and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: IR can help to confirm the presence of the ketone and amide functional groups.
Q3: Can I use acetic anhydride instead of acetyl chloride?
Yes, acetic anhydride can be used as the acylating agent. In some cases, it may be less reactive than acetyl chloride, potentially requiring slightly harsher conditions (e.g., higher temperature or longer reaction time). The work-up procedure would be similar.
Q4: What safety precautions should I take when performing this synthesis?
-
Lewis Acids: Aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should also be handled in a fume hood with appropriate PPE.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Use them in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with water is highly exothermic and should be done slowly and carefully, especially on a large scale.
Technical Support Center: Improving Yield in Palladium-Catalyzed Amination Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Amination Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Buchwald-Hartwig amination and related C-N cross-coupling reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these powerful synthetic transformations. Our goal is to empower you to diagnose issues, enhance reaction performance, and achieve reproducible, high-yielding results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding palladium-catalyzed amination.
Q1: My Buchwald-Hartwig reaction is not working or giving very low yield. What are the first things I should check?
A1: When a reaction fails, a systematic review of the core components is the most effective starting point.
-
Atmosphere: Ensure your reaction was set up under an inert atmosphere (Argon or Nitrogen). The Pd(0) catalytic species is highly sensitive to oxygen, which can lead to catalyst deactivation.
-
Reagent Quality: Verify the purity and dryness of your solvent, amine, and aryl halide. Trace water can hydrolyze the base and poison the catalyst. Ensure your amine and aryl halide are free of impurities that might interfere with the reaction.
-
Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. Ensure it is a fine powder and has been stored under inert gas. Clumped or old base can have significantly reduced activity.[1]
-
Catalyst and Ligand: If you are generating the catalyst in situ, ensure the palladium source and ligand are of high quality. For more consistent results, consider using a pre-formed palladium pre-catalyst, which often provides more reliable activation to the active Pd(0) species.[1][2]
Q2: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination?
A2: Contrary to what might be expected from other cross-coupling reactions, the typical reactivity order is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1] While aryl iodides undergo oxidative addition readily, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide complexes.[1][2] Aryl chlorides are notoriously less reactive and often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3]
Q3: How do I choose the right ligand for my reaction?
A3: Ligand selection is perhaps the most critical parameter and is highly dependent on the substrates.[2]
-
Bulky, Electron-Rich Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos (developed by the Buchwald group) are generally excellent for a wide range of substrates, including challenging aryl chlorides and sterically hindered amines.[4][5] Their steric bulk promotes the formation of the active, monoligated Pd(0) species, while their electron-donating nature facilitates oxidative addition.[5]
-
Chelating (Bis)phosphine Ligands: Ligands like BINAP and DPPF can be effective, particularly in minimizing side reactions like β-hydride elimination with certain substrates.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.[8][9]
A "cheat sheet" approach based on meta-analysis of thousands of reactions can provide a good starting point for ligand/base combinations for specific substrate classes.[10]
Q4: Can I use aqueous ammonia directly in a Buchwald-Hartwig reaction?
A4: Directly using aqueous ammonia is challenging due to several potential side reactions, including the formation of aryl alcohols (hydroxylation) and catalyst decomposition.[11][12] However, recent advances have led to the development of specialized ligands, such as KPhos, that can suppress these side reactions and enable the direct use of aqueous ammonia with a hydroxide base, offering a more practical and economical approach for synthesizing primary arylamines.[11][12][13] Alternatively, ammonia surrogates like benzophenone imine or ammonium salts can be used.[6][14][15]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed answers to specific experimental problems.
Issue 1: Low or No Conversion
Q5: I see only starting material. I've confirmed my reagents are pure and the system is inert. What's the likely culprit?
A5: This often points to a problem with catalyst activation or stability.
-
Cause - Inefficient Catalyst Formation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be failing. This reduction often relies on the amine or phosphine ligand, which can be inefficient.[1]
-
Cause - Catalyst Poisoning: Trace impurities can kill the catalyst.
-
Solution: Re-purify your starting materials. Ensure solvents are freshly distilled or from a reputable supplier and are thoroughly degassed.
-
-
Cause - Incorrect Ligand/Base Combination: The chosen conditions may simply not be active enough for your specific substrates.
-
Solution: Perform a systematic screen of different ligands and bases. For a difficult aryl chloride, you will likely need a bulky biarylphosphine ligand (like AdBrettPhos) paired with a strong base like LHMDS or NaOtBu.
-
Q6: My reaction starts but then stalls, leaving a mixture of starting material and product. What is happening?
A6: Reaction stalling is a classic sign of catalyst decomposition during the reaction.
-
Cause - Catalyst Decomposition: The active Pd(0) species can be unstable at the high temperatures often required, leading to the formation of inactive palladium black.[16] This can be exacerbated by an insufficient ligand-to-palladium ratio or the presence of oxygen.
-
Solution 1 - Lower the Temperature: If possible, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time can preserve the catalyst's life.
-
Solution 2 - Adjust Ligand:Metal Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can help stabilize the catalytic complex.
-
Solution 3 - Use a More Robust Ligand: Certain ligands, particularly NHC ligands, can form more thermally stable palladium complexes.[9]
-
Issue 2: Formation of Side Products
Q7: I'm observing a significant amount of a side product that appears to be my starting aryl halide without the halide (hydrodehalogenation). How can I prevent this?
A7: Hydrodehalogenation is a common side reaction.
-
Cause - β-Hydride Elimination: This side reaction can occur from the intermediate palladium amido complex, especially with amines that have β-hydrogens.[6][7] It competes directly with the desired reductive elimination step.
-
Solution 1 - Use a Bulky Ligand: Sterically demanding ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the desired product.[17]
-
Solution 2 - Choice of Base: The base can influence the equilibrium between the different palladium intermediates. Screening different bases may reduce this side reaction.
-
Solution 3 - Use a Chelating Ligand: Bidentate ligands like DPPF have been shown to minimize β-hydride elimination in some cases.[7]
-
Q8: My primary amine is reacting twice to form a diarylamine. How can I improve selectivity for the monoarylated product?
A8: Over-arylation is a common challenge when coupling primary amines.
-
Cause - Product is More Reactive: The monoarylated amine product can sometimes be more nucleophilic or have better solubility than the starting primary amine, leading it to compete for the aryl halide.
-
Solution 1 - Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) to outcompete the product.
-
Solution 2 - Ligand Choice: Specialized ligands have been developed to provide high selectivity for monoarylation, even with challenging substrates. For example, specific modifications to a bipyrazole ligand backbone have been shown to give excellent selectivity for monoarylation over diarylation.[11]
-
Solution 3 - Lower Conversion: If other methods fail, running the reaction to a lower conversion (e.g., 70-80%) and recovering the unreacted starting material may provide a cleaner product profile.
-
Issue 3: Reproducibility and Scale-Up Problems
Q9: My reaction worked once on a small scale, but I'm struggling to reproduce it or scale it up. Why?
A9: Reproducibility and scale-up issues often stem from factors that are less noticeable on a small scale.
-
Cause - Base Heterogeneity and Stirring: Many common bases (e.g., NaOtBu, K₃PO₄) are solids with poor solubility in organic solvents. On a larger scale, inefficient stirring can lead to poor mixing and localized "dead spots" where the reaction does not proceed.[1][18] The physical properties (particle size, surface area) of the base can significantly impact the reaction rate.[19]
-
Solution 1 - Improve Agitation: Use a powerful overhead mechanical stirrer for larger-scale reactions to ensure the base remains well-suspended.
-
Solution 2 - Grind the Base: Grinding the inorganic base into a fine powder before use increases its surface area and can dramatically improve reaction rates.[1]
-
Solution 3 - Use a Soluble Organic Base: In some cases, a soluble organic base like DBU can be used, which creates a homogeneous reaction mixture and can improve reproducibility, although it may require different reaction conditions.[20][21]
-
-
Cause - Heat Transfer: Poor heat transfer on a larger scale can lead to uneven reaction temperatures, causing side reactions or catalyst decomposition.
-
Solution: Ensure efficient heating and stirring. Monitor the internal reaction temperature, not just the oil bath temperature.
-
Section 3: A Deeper Dive into Key Reaction Parameters
A successful amination reaction depends on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.[18]
Palladium Source & Ligands
The combination of the palladium source and the ancillary ligand forms the heart of the catalyst. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[22]
| Parameter | Function & Key Considerations |
| Pd Source | Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂): Require in situ reduction to Pd(0). Can lead to inconsistent results.[1][3] Pd(0) Sources (e.g., Pd₂(dba)₃): More direct access to the active catalyst but can be air-sensitive. Pre-catalysts (e.g., G3/G4 Palladacycles): Air-stable solids that are cleanly and rapidly activated by the base. Highly recommended for reproducibility.[1][2] |
| Ligand Type | Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos): The workhorses of modern Buchwald-Hartwig amination. Their steric bulk promotes the formation of the highly reactive monoligated L₁Pd(0) species, crucial for activating even unreactive aryl chlorides.[5] Chelating Diphosphines (e.g., BINAP, Xantphos): Can offer different selectivity and are sometimes better at suppressing side reactions like β-hydride elimination.[6] N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form robust, thermally stable catalysts.[9] |
| Ligand:Pd Ratio | Typically ranges from 1:1 to 2:1. A higher ratio can enhance catalyst stability but may slow down the reaction by disfavoring the formation of the coordinatively unsaturated species needed for oxidative addition. |
Base and Solvent
The base and solvent are not passive components; they actively influence the catalytic cycle.[18][20][23][24]
| Parameter | Function & Key Considerations |
| Base | Function: The base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[18] Choice: Strong, non-nucleophilic alkoxides (NaOtBu, KOtBu, LHMDS) are most common for their high basicity.[1] Weaker carbonate bases (K₂CO₃, Cs₂CO₃) can be used for base-sensitive substrates but often require higher temperatures.[19][25] Physical Form: For insoluble inorganic bases, particle size and surface area are critical. Grinding the base or using vigorous stirring is essential for reproducibility.[1][19] |
| Solvent | Function: Dissolves reagents and stabilizes intermediates.[18][26] Common Choices: Aprotic solvents are standard. Toluene is a common nonpolar choice. Ethereal solvents like dioxane , THF , and CPME are also frequently used.[1][18] Polarity Effects: The role of solvent polarity can be complex. In nonpolar solvents, an anionic base is often needed to deprotonate the neutral palladium-amine complex. In polar solvents, dissociation of the halide from the palladium center becomes more favorable.[20][27] However, some polar aprotic solvents like DMF, DMSO, acetonitrile, or pyridine can inhibit the reaction by coordinating too strongly to the palladium center.[1][28] |
Section 4: Visualizing the Catalytic Cycle and Troubleshooting Logic
Understanding the underlying mechanism is key to rational troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][4][6]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
When a reaction fails, this logical flow can help pinpoint the issue.
Caption: A decision tree for troubleshooting common amination issues.
Section 5: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst, 1.1-2.2 mol% relative to Pd), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Addition of Reagents: Through the septum, add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 2-4 mL).
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Ligands and Bases
For challenging substrates, a parallel screen is the most efficient optimization method.[29][30]
-
Array Preparation: In a glovebox, prepare an array of vials. To each vial, add a unique combination of a palladium source (e.g., Pd₂(dba)₃), a ligand, and a base.
-
Substrate Addition: Prepare a stock solution of the aryl halide and the amine in the chosen solvent. Dispense an equal volume of this stock solution into each reaction vial.
-
Reaction & Analysis: Seal the vials and place the array in a heating block that allows for simultaneous stirring of all vials. After a set time, cool the block, and take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[30]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. escholarship.org [escholarship.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bristol.ac.uk [bristol.ac.uk]
- 30. benchchem.com [benchchem.com]
troubleshooting low yield in Hantzsch thiazole synthesis with aminopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using aminopyridine-derived thioamides as substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Aminopyridines in Hantzsch Synthesis
The Hantzsch thiazole synthesis is a robust and widely used method for creating the thiazole core, typically providing high yields with simple thioamides.[1][2] The reaction condenses an α-haloketone with a thioamide in a multi-step process involving nucleophilic attack, cyclization, and dehydration.[3]
However, the introduction of a pyridine ring, particularly in aminopyridine-derived thioamides, presents unique challenges. The primary issue stems from the competing nucleophilicity of the pyridine ring's nitrogen atom. This nitrogen can react with the electrophilic α-haloketone, leading to the formation of undesired pyridinium salt byproducts and consuming starting material, which significantly lowers the yield of the desired pyridylthiazole.[4] Furthermore, the basicity of the pyridine moiety can influence the reaction environment, and the resulting products often pose purification challenges due to their polarity and solubility.
This guide provides a structured approach to identifying the root cause of low yields and implementing logical, field-proven solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address the specific issues you may be facing during your experiments.
Q1: My reaction yield is very low or I'm not getting any product. What are the first things I should check?
Answer:
A low or zero yield is the most common issue, and it typically points to problems with reaction conditions or reagent stability. The Hantzsch synthesis with aminopyridines is particularly sensitive to the reaction environment.
Causality: The initial and most critical step is the S-alkylation of the thioamide.[5] If this step is inefficient, the subsequent cyclization cannot occur. The pyridine nitrogen in your starting material can interfere in two ways: by being protonated under acidic conditions (generated HX byproduct), which deactivates the nucleophilicity of the thioamide, or by directly competing as a nucleophile.
Troubleshooting Workflow:
Experimental Protocol: Initial Optimization
-
Setup: In a round-bottom flask, combine your aminopyridine-derived thioamide (1.0 eq) and the α-haloketone (1.1 eq).
-
Solvent: Add anhydrous ethanol or methanol (to make a ~0.2 M solution).[6] These are excellent starting points.
-
Temperature: Begin by stirring the reaction at room temperature for 1-2 hours. If TLC shows no progress, gently heat the reaction to 40-60 °C.[6] Refluxing should be a last resort as it can promote side reactions.
-
Monitoring: Monitor the reaction every hour using Thin Layer Chromatography (TLC). If starting materials persist after several hours, consider extending the reaction time overnight.
-
Work-up: If the product precipitates, it can be filtered.[1] If not, pour the mixture into a beaker containing 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize acid and precipitate the product.[1][6] Collect the solid by vacuum filtration.
Q2: I see multiple products on my TLC plate, and purification is difficult. What are these byproducts and how can I avoid them?
Answer:
The most likely major byproduct is the N-alkylated pyridinium salt. Other possibilities include products from the decomposition of your starting materials or self-condensation of the α-haloketone.
Causality and Visualization: The α-haloketone is a potent electrophile. While the sulfur of the thioamide is a soft nucleophile and should preferentially attack the carbon bearing the halogen (S-alkylation), the pyridine nitrogen is also a competent nucleophile. This competition leads to the formation of a stable pyridinium salt, which is often a crystalline solid but is not the desired thiazole.
// Reactants
Thioamide [label=<
Aminopyridine Thioamide>];
Haloketone [label=<
α-Haloketone>];
// Products
Thiazole [label=<
Desired Product>, fontcolor="#34A853"];
Salt [label=<
Side Product>, fontcolor="#EA4335"];
// Paths {rank=same; Thioamide; Haloketone;} Thioamide -> Thiazole [label="Path A: S-Alkylation (Desired)", color="#34A853"]; Haloketone -> Thiazole [style=invis];
Thioamide -> Salt [label="Path B: N-Alkylation (Competing)", color="#EA4335"]; Haloketone -> Salt [style=invis]; } ends_dot Caption: Competing reaction pathways in Hantzsch synthesis with aminopyridines.
Optimization Strategies to Improve Selectivity:
-
Solvent Choice: The solvent has a significant impact. Aprotic polar solvents like DMF or 1,4-dioxane can sometimes favor the desired S-alkylation over N-alkylation of the pyridine ring.[7] Refer to the table below for guidance.
-
Addition of a Base: The reaction generates one equivalent of strong acid (HBr or HCl), which can protonate the pyridine ring and deactivate your nucleophile. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) can scavenge this acid and maintain the neutrality of the reaction, often improving yields.
Table 1: Solvent Selection Guide for Aminopyridine Substrates
| Solvent | Polarity | Boiling Point (°C) | Typical Observations & Rationale |
| Ethanol/Methanol | Polar Protic | 78 / 65 | Good starting point, dissolves most reagents. Can favor N-alkylation in some cases.[6] |
| Ethanol/Water | Polar Protic | Varies | A 1:1 mixture can sometimes improve yields by altering substrate solubility.[2][8] |
| 1,4-Dioxane | Moderately Polar | 101 | Higher boiling point allows for more thermal energy. Good for sluggish reactions.[7] |
| DMF | Polar Aprotic | 153 | Excellent at solvating salts, can favor the desired SN2 pathway. Use with caution at high temps. |
| Solvent-Free | N/A | N/A | Grinding reagents together, sometimes with a few drops of ethanol, can be very effective and fast.[9] |
Q3: My product seems soluble in both aqueous and organic layers, making extraction and purification a nightmare. What is the best work-up and purification strategy?
Answer:
This is a common issue due to the basic pyridine nitrogen and the polar thiazole ring. Standard work-up procedures often lead to product loss.
Causality: The pyridine nitrogen (pKa of pyridine ~5.2) can be protonated in neutral or slightly acidic water, making the molecule water-soluble. At the same time, the organic backbone allows for some solubility in organic solvents, leading to difficult phase separations.
Protocol: Optimized Work-up and Purification
-
Quenching and Neutralization: After the reaction is complete (as judged by TLC), cool it to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not just water or dilute base. This ensures the pyridine nitrogen is in its free base form.
-
Extraction: Extract the product with a more polar organic solvent than ethyl acetate. A mixture of chloroform and isopropanol (e.g., 3:1 ratio) or dichloromethane (DCM) is often more effective at extracting polar, basic compounds. Repeat the extraction 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification - Column Chromatography:
-
Stationary Phase: Use silica gel as standard. If your compound is very basic and sticks to the column, consider pre-treating the silica with triethylamine (slurry the silica in your starting eluent containing 1% Et₃N, then pack the column).
-
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., 100% DCM or 2% Methanol in DCM) and gradually increase the polarity by adding methanol. The small amount of triethylamine in the eluent will keep the product from streaking on the silica.
-
-
Purification - Recrystallization: If you obtain a solid that is reasonably pure (>90%), recrystallization is an excellent final step.
-
Solvent Screening: Test solubility in small vials. Good single solvents are often ethanol, methanol, or acetonitrile. You may need a solvent/anti-solvent system like ethanol/diethyl ether or ethyl acetate/hexanes.[10]
-
Frequently Asked Questions (FAQs)
-
Do I need a catalyst? For the standard Hantzsch synthesis, a catalyst is generally not required.[1][11] However, for some multi-component variations or particularly challenging substrates, acid catalysts like tungstosilisic acid have been used.[2] For aminopyridines, controlling the pH with a base is more critical than adding a catalyst.
-
Should I use microwave-assisted synthesis? Yes, microwave irradiation can be highly effective. It often reduces reaction times from hours to minutes and can improve yields by minimizing byproduct formation through rapid heating.[7][12] Use a polar solvent like methanol or ethanol in a dedicated microwave reactor.
-
The α-haloketone is a lachrymator and unstable. How should I handle it? Always handle α-haloketones in a well-ventilated fume hood. They can be unstable, so it's best to use them as fresh as possible. Some modern variations of the Hantzsch synthesis circumvent the need for pre-formed α-haloketones, but these are more advanced methods.[4]
-
Can I use an α-tosyloxy ketone instead of an α-haloketone? Yes, α-tosyloxy ketones are excellent substitutes for α-haloketones and can sometimes give cleaner reactions or better yields.[13] The tosylate is a great leaving group, and the reaction proceeds via the same mechanism.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Synthesis of Substituted Pyridazinones
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted pyridazinones. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the common challenges encountered during your synthetic endeavors. This resource is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of substituted pyridazinones, while a cornerstone in the development of pharmacologically active compounds, is often plagued by a variety of side reactions that can significantly impact yield and purity. This section provides a systematic approach to identifying and mitigating these common issues.
Issue 1: Low Yield of the Desired Pyridazinone Product
Q1: I am consistently obtaining a low yield of my target pyridazinone. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[1][2]
Probable Causes & Recommended Solutions:
-
Purity of Starting Materials: Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can introduce competing reactions and inhibit the desired cyclization.
-
Solution: Always use freshly purified reagents. Confirm the purity of your starting materials via appropriate analytical techniques (e.g., NMR, melting point).[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or the desired product.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal temperature and reaction duration.[2]
-
-
Inappropriate Solvent Choice: The solvent can significantly influence both the reaction rate and the product yield.
-
Solution: Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the cyclocondensation.[2] However, a solvent screen may be necessary to identify the optimal medium for your specific substrates.
-
-
Presence of Water in the Reaction Equilibrium: The cyclization step to form the pyridazinone ring liberates water. This can be a reversible step, and the presence of water can shift the equilibrium back towards the starting materials.
-
Solution: To drive the reaction towards the product, consider removing water as it is formed. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[2]
-
-
Incorrect pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor.
-
Solution: An acidic medium can catalyze the dehydration step. However, strongly acidic conditions may promote other side reactions. A careful optimization of the pH is recommended.[2]
-
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
Q2: My TLC analysis shows several spots, suggesting the formation of multiple byproducts. What are the most common side reactions in pyridazinone synthesis?
A2: The formation of a mixture of products is a clear indication of competing side reactions. Understanding these pathways is crucial for devising a strategy to favor the formation of your desired pyridazinone.
Common Side Reactions and Mitigation Strategies:
-
Hydrazone Formation (Incomplete Cyclization): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or fails to proceed to completion, the hydrazone may be isolated as a major byproduct.[2]
-
Causality: The cyclization step is often the rate-limiting step. Factors that disfavor the ring-closing, such as steric hindrance or unfavorable electronic effects, can lead to the accumulation of the hydrazone.
-
Mitigation:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the cyclization to occur.
-
Catalysis: The addition of an acid or base catalyst can accelerate the cyclization step.
-
Prolonged Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration for the cyclization to complete.
-
-
-
Formation of Regioisomers: When employing unsymmetrical 1,4-dicarbonyl compounds, the two distinct carbonyl groups can react with hydrazine at different rates, leading to the formation of two regioisomeric pyridazinone products.
-
Causality: The regioselectivity is governed by the relative reactivity of the two carbonyl groups, which is influenced by both steric and electronic factors.
-
Mitigation:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the product formed from the more reactive carbonyl group. At higher temperatures, thermodynamic control may prevail, leading to the more stable regioisomer. A systematic study of the reaction temperature is warranted.
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups to direct the reaction towards the desired regioisomer.
-
-
-
Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), alkylation can potentially occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself if the reaction conditions are not carefully controlled.
-
Causality: The presence of multiple nucleophilic nitrogen atoms allows for the possibility of multiple alkylation events.
-
Mitigation:
-
Stoichiometry: Use a precise stoichiometric amount of the alkylating agent.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of multiple alkylations.
-
Milder Reaction Conditions: Employing a milder base and lower reaction temperatures can often provide better control over the alkylation process.
-
-
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the unintended formation of the fully aromatic pyridazinone as a byproduct.
-
Causality: The dihydropyridazinone ring can be susceptible to oxidation or acid-catalyzed dehydration, leading to the more thermodynamically stable aromatic system.
-
Mitigation:
-
Avoid Harsh Acids: Use milder acidic conditions for any necessary catalysis.
-
Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.
-
-
-
N-N Bond Cleavage: Under forcing conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the relatively weak N-N bond in the hydrazine starting material or the resulting pyridazinone ring can undergo cleavage, leading to a complex mixture of degradation products.
-
Causality: The N-N single bond is susceptible to both reductive and oxidative cleavage.
-
Mitigation:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Avoid Strong Redox Agents: Be mindful of the reagents used and their potential to act as strong oxidizing or reducing agents.
-
-
Visualizing Common Side Reaction Pathways
Caption: An overview of common side reaction pathways in pyridazinone synthesis.
Frequently Asked Questions (FAQs)
Q3: How can I control the regioselectivity of N-alkylation in pre-formed pyridazinones?
A3: Controlling the site of N-alkylation in a pyridazinone ring, which contains two potentially nucleophilic nitrogen atoms, is a common challenge. The regioselectivity is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent will generally direct the alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron density at each nitrogen atom, which is influenced by the substituents on the pyridazinone ring, plays a crucial role. Electron-donating groups can enhance the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups will decrease it.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen. A systematic screening of these conditions is often necessary to achieve the desired regioselectivity.[2]
Q4: What is a reliable, general protocol for the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one from a γ-ketoacid?
A4: The cyclocondensation of a γ-ketoacid with hydrazine hydrate is a robust and widely used method. Here is a general protocol:
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Materials:
-
β-Benzoylpropionic acid (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Comparative Data on Pyridazinone Synthesis Protocols
| Protocol | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1: From γ-Ketoacid | β-Benzoylpropionic acid, Hydrazine hydrate | - | Ethanol | 3 h | Reflux | ~90% |
| 2: Suzuki-Miyaura Coupling | 3-bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃ | DME/Ethanol/Water | Not Specified | 80 | 14-28% |
| 3: Michael Addition | Acetone, trans-β-nitrostyrene | - | Not Specified | Not Specified | Not Specified | 78% |
This table summarizes the yields for the synthesis of various pyridazinone derivatives under different reaction conditions, which can aid in selecting an appropriate synthetic route.
References
Technical Support Center: Overcoming Poor Solubility of Dichloropyridine Intermediates
Welcome to the technical support center for handling dichloropyridine intermediates. Dichloropyridines are invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, their often-limited solubility can present significant challenges during reaction, purification, and formulation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and foundational knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Foundational Solubility Issues
Question 1: My dichloropyridine intermediate won't dissolve in my reaction solvent. What are my first steps?
Answer: This is a common starting problem. The initial approach should be a systematic solvent screening process. Dichloropyridines, being halogenated aromatic heterocycles, exhibit a range of polarities. Their solubility is a critical parameter for reaction optimization and purification.[4]
Expertise & Causality: The goal is to match the polarity of the solvent with your intermediate. The two chlorine atoms withdraw electron density, and the nitrogen atom's lone pair influences hydrogen bonding capabilities. This complex electronic nature means that simple "like dissolves like" rules may require experimental verification. For instance, purification of 2,5-dichloropyridine via silica gel chromatography using a petroleum ether/ethyl acetate eluent suggests its solubility in non-polar to moderately polar solvent systems.[4]
Protocol: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of your dry dichloropyridine intermediate into several separate vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in small, precise increments (e.g., 100 µL). Vigorously vortex or agitate after each addition.
-
Observation: Observe for complete dissolution. Record the volume of solvent required. The presence of undissolved solid is crucial to ensure saturation is being tested.[4]
-
Categorization: Classify the solubility as:
-
Highly Soluble: Dissolves in < 1 mL.
-
Soluble: Dissolves in 1-5 mL.
-
Sparingly Soluble: Requires > 5 mL or does not fully dissolve.
-
Insoluble: No visible dissolution.
-
Data Presentation: Reference Solvent Screening
While experimental determination for your specific isomer is critical, the table below provides reference data for related compounds to guide your initial solvent selection.[4][5]
| Organic Solvent | Polarity Index | Reference Solubility of a Dichloropyridine Analog* | Typical Use Case |
| Toluene | 2.4 | Low to Moderate | Non-polar reactions (e.g., some couplings) |
| Dichloromethane (DCM) | 3.1 | High | General purpose reaction and extraction solvent |
| Tetrahydrofuran (THF) | 4.0 | High | Grignard reactions, lithiations |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | Extractions, chromatography |
| Acetone | 5.1 | High | General purpose, polar reactions |
| Acetonitrile (ACN) | 5.8 | Moderate to High | HPLC, polar reactions |
| Dimethylformamide (DMF) | 6.4 | High | High-temperature reactions (e.g., Suzuki, Buchwald)[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | High-temperature reactions, difficult dissolutions |
| Methanol / Ethanol | 5.1 / 4.3 | Moderate | Recrystallization, protic reactions |
*Note: This qualitative data is based on general observations and data for compounds like 3,5-Dichloro-2-(trichloromethyl)pyridine and should be used as a starting point.[4] Quantitative data for many specific dichloropyridine isomers is sparse in public literature, underscoring the need for this experimental approach.[5]
Question 2: I've found a solvent, but the reaction is sluggish. Could solubility still be the problem?
Answer: Absolutely. Even if the compound appears to dissolve, you may be operating near its saturation limit. In this scenario, the concentration of the dissolved intermediate is too low for efficient reaction kinetics. The rate of dissolution can become the rate-limiting step of your overall reaction.
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase both the solubility and the reaction rate. Monitor for any potential degradation of your starting materials or product.
-
Use a Co-solvent: Introduce a second, stronger solvent in which your intermediate is highly soluble (e.g., adding 5-10% DMF or DMSO to a THF reaction). This can dramatically boost the concentration of the dissolved reactant.[6]
-
Particle Size Reduction: If you have solid starting material suspended in the reaction, its surface area is critical.[7] Grinding the material with a mortar and pestle before adding it to the flask can increase the dissolution rate. This technique, known as micronization, enhances the surface area available for solvation.[7][8]
Category 2: Advanced Solubility Enhancement Techniques
Question 3: My dichloropyridine derivative is a weak base. Can I use pH modification to improve its solubility in aqueous media during work-up?
Answer: Yes, this is a highly effective and common strategy. The pyridine ring is basic and can be protonated by an acid to form a pyridinium salt. This salt is an ionic species and is typically much more soluble in water than the neutral parent molecule.[9][10]
Expertise & Causality: The solubility of ionizable drugs is highly dependent on the pH of the solution.[9] For a weak base like a dichloropyridine, decreasing the pH below its pKa will lead to protonation and the formation of the corresponding cationic pyridinium salt. According to the Henderson-Hasselbalch equation, this significantly increases its aqueous solubility. This principle is often used during aqueous work-ups to remove unreacted pyridine-based starting materials.[11]
dot
Caption: pH modification shifts equilibrium to the soluble salt form.
Protocol: Acidic Wash for Extraction
-
Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution, such as 1M HCl or a 5% aqueous solution of copper sulfate.[11] The copper sulfate is particularly useful as it forms a colored complex with pyridine, giving a visual indicator of its removal.[12]
-
Separation: Shake the funnel, vent carefully, and allow the layers to separate. The protonated dichloropyridine intermediate will partition into the aqueous layer.
-
Back-Extraction (Optional): If the dichloropyridine itself is the desired product, you can recover it from the aqueous layer. Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the solution is basic. This deprotonates the pyridinium salt, causing the neutral, less soluble dichloropyridine to precipitate or be extractable back into an organic solvent.
-
Final Wash: Wash the organic layer with brine to remove residual water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Trustworthiness: This protocol is self-validating. The successful removal of the basic intermediate can be confirmed by TLC or LC-MS analysis of the organic layer before and after the acidic wash.
Question 4: My final dichloropyridine-containing API has very poor aqueous solubility, hindering formulation. What advanced strategies can I explore?
Answer: When dealing with a final Active Pharmaceutical Ingredient (API), several advanced formulation strategies can be employed to enhance solubility and improve bioavailability. These methods move beyond simple solvent selection and modify the solid-state properties of the drug or its immediate environment.[13][14]
1. Solid Dispersions:
This is one of the most effective techniques. A solid dispersion involves dispersing the hydrophobic drug (your intermediate) in a hydrophilic carrier or matrix at a solid state.[15][16] The goal is to reduce particle size to the molecular level and improve wettability.[17]
Expertise & Causality: By dispersing the API within a carrier like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP), you prevent the drug molecules from crystallizing.[17] This creates a high-energy amorphous state, which is thermodynamically more soluble than the stable crystalline form.[13] Upon contact with water, the carrier dissolves quickly, releasing the API as very fine, amorphous particles, which enhances the dissolution rate.[14]
dot
Caption: Key steps for preparing a solid dispersion.
Protocol: Solid Dispersion by Solvent Evaporation
-
Selection: Choose a water-soluble carrier (e.g., PEG 6000, PVP K30) and a volatile solvent (e.g., methanol, acetone, DCM) that dissolves both your API and the carrier.
-
Dissolution: Accurately weigh the API and the carrier (common ratios range from 1:1 to 1:10 API:carrier). Dissolve them completely in the chosen solvent in a round-bottom flask.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature to avoid thermal degradation.
-
Drying: A thin film of the solid dispersion will form on the flask wall. Further dry this under high vacuum for several hours to remove all residual solvent.
-
Processing: Scrape the solid mass from the flask. Gently grind it using a mortar and pestle and then pass it through a sieve to obtain a fine, homogenous powder ready for formulation and dissolution testing.
2. Use of Surfactants:
Surfactants, or surface-active agents, can significantly increase the solubility of hydrophobic drugs above their critical micelle concentration (CMC).[18]
Expertise & Causality: Surfactants are amphiphilic molecules. In water, above their CMC, they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble dichloropyridine compound can be encapsulated within this hydrophobic core, effectively increasing its apparent solubility in the bulk aqueous medium.[19]
dot
References
- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. jocpr.com [jocpr.com]
Technical Support Center: Strategic Control of Byproduct Formation in Multi-Component Condensation Reactions
Welcome to the Technical Support Center for Multi-Component Condensation Reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and effectively minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles governing these powerful synthetic tools.
Introduction to Selectivity in Multi-Component Reactions
Multi-component reactions are prized for their efficiency in building molecular complexity in a single step. However, the convergence of multiple reactive species in one pot can also lead to a network of competing reaction pathways, resulting in a mixture of products.[1] Achieving high yields of the desired product, therefore, hinges on precise control over reaction selectivity. This guide will equip you with the knowledge to troubleshoot common issues and optimize your MCRs for cleaner, more efficient outcomes.
General Troubleshooting Principles
Before diving into specific reaction types, let's establish some universal principles for minimizing byproduct formation in MCRs.
The Critical Role of Reaction Parameters
The outcome of a multi-component reaction is highly sensitive to the chosen reaction conditions. Even subtle changes can significantly alter the product distribution. The key parameters to consider are:
-
Solvent: The polarity and protic/aprotic nature of the solvent can stabilize or destabilize key intermediates, thereby favoring one reaction pathway over another.
-
Temperature: Reaction temperature affects the rates of competing reactions differently. Lowering or raising the temperature can be a simple yet effective way to enhance selectivity.
-
Catalyst: The choice of catalyst (Lewis acid, Brønsted acid, or organocatalyst) and its concentration are crucial for directing the reaction towards the desired product.
-
Stoichiometry and Order of Addition: The relative ratios of your starting materials and the order in which they are introduced can prevent the accumulation of reactive intermediates that lead to side products.
A General Workflow for MCR Optimization
When faced with significant byproduct formation, a systematic approach to optimization is essential. The following workflow provides a logical sequence for troubleshooting your reaction.
References
Validation & Comparative
A Comparative Guide to 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone and Other Aminopyridine Derivatives for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the aminopyridine scaffold stands as a privileged structure, integral to a wide array of biologically active compounds.[1][2][3] This guide provides an in-depth technical comparison of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone against other aminopyridine derivatives, offering insights into its potential applications and performance based on available experimental data for structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this versatile class of molecules.
Introduction to this compound: A Molecule of Interest
This compound is a substituted aminopyridine featuring a unique combination of functional groups: a basic amino group, two electron-withdrawing chlorine atoms, and an acetyl moiety. This specific arrangement of substituents on the pyridine core suggests a potential for diverse biological activities, from kinase inhibition to antimicrobial effects. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, we can infer its potential performance by examining structurally similar aminopyridine derivatives.
The pyridine ring is a fundamental component in numerous FDA-approved drugs, valued for its ability to engage in key interactions with biological targets.[4] The strategic placement of substituents, as seen in this compound, is a critical aspect of rational drug design, influencing factors such as potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
A direct comparative analysis of this compound is challenging due to the limited availability of public data. However, by examining related aminopyridine derivatives, we can construct a well-informed comparative framework.
Kinase Inhibitory Activity
The 2,6-disubstituted pyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors, primarily due to its capacity to form crucial hydrogen bonds with the hinge region of the kinase domain.[5] While specific kinase inhibition data for this compound is not published, we can analyze the profiles of analogous compounds to predict its potential.
For instance, a representative aminopyridine-based kinase inhibitor demonstrated high selectivity, with significant inhibition of Ser/Thr kinases like VRK1 and VRK2, while showing minimal activity against a broad panel of other kinases.[5] This selectivity is a critical attribute in drug development, minimizing off-target effects. The presence of the dichloro-substitution pattern on our molecule of interest may contribute to a unique selectivity profile.
Table 1: Representative Kinase Selectivity Profile of an Aminopyridine Analog [5]
| Kinase Target | Percent Inhibition at 1 µM | Kinase Family |
| VRK1 | >95% | Ser/Thr Kinase |
| VRK2 | >95% | Ser/Thr Kinase |
| MINK1 | >90% | Ser/Thr Kinase |
| TNIK | >90% | Ser/Thr Kinase |
| ABL1 | <10% | Tyrosine Kinase |
| AKT1 | <10% | Ser/Thr Kinase |
| ALK | <10% | Tyrosine Kinase |
| AURKA | <10% | Ser/Thr Kinase |
This data is for a representative aminopyridine kinase inhibitor and is intended to illustrate a typical selectivity profile for this class of compounds.
The 3-amino group of this compound can also be a key determinant of kinase binding and overall activity. Studies on 3-aminopyrazolopyridinone kinase inhibitors have shown that diaryl-substituted analogues can preferentially inhibit tyrosine kinases with low micromolar activity.[6]
Antimicrobial Activity
Aminopyridine derivatives have demonstrated a broad spectrum of antimicrobial activities.[7][8] The specific substitution pattern of this compound, particularly the presence of chlorine atoms, suggests potential for antibacterial and antifungal properties. Halogenated organic compounds are well-known for their antimicrobial efficacy.
A study on 2-amino-3-cyanopyridine derivatives revealed that specific substitutions can lead to potent and selective antimicrobial activity. For example, one derivative (compound 2c in the study) exhibited high activity against Gram-positive bacteria, notably S. aureus and B. subtilis, with MIC values of 0.039 µg/mL.[6] This highlights the critical role of substituent groups in defining the antimicrobial spectrum and potency.
Table 2: Representative Antimicrobial Activity of a 2-Aminopyridine Derivative [6]
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 0.039 |
| Bacillus subtilis | 0.039 |
This data is for a specific 2-amino-3-cyanopyridine derivative and illustrates the potential for potent antimicrobial activity within the aminopyridine class.
Synthesis Strategies and Methodologies
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted dichloropyridine precursor. One possible approach involves the introduction of the acetyl group at the 4-position, followed by the introduction of the amino group at the 3-position.
Caption: Retrosynthetic analysis for this compound.
Proposed Experimental Protocol for Synthesis
The following is a proposed, generalized protocol based on known reactions for pyridine derivatives. This protocol should be optimized and validated in a laboratory setting.
Step 1: Friedel-Crafts Acylation of 2,6-Dichloropyridine
-
To a solution of 2,6-dichloropyridine in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (1-(2,6-Dichloropyridin-4-yl)ethanone) by column chromatography.
Step 2: Nitration of 1-(2,6-Dichloropyridin-4-yl)ethanone
-
Dissolve 1-(2,6-dichloropyridin-4-yl)ethanone in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Carefully monitor the reaction temperature and stir for the required duration.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude 4-acetyl-2,6-dichloro-3-nitropyridine by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve 4-acetyl-2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C).
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
After completion, filter the reaction mixture to remove the catalyst or inorganic salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify this compound by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.
-
Amino Group Position: The position of the amino group (2-, 3-, or 4-) significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with biological targets.[3]
-
Halogenation: The presence of chlorine atoms, as in our target molecule, can enhance lipophilicity, which may improve cell membrane permeability. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
-
Acetyl Group: The acetyl group at the 4-position introduces a potential hydrogen bond acceptor and can influence the overall shape and polarity of the molecule. Its presence can be crucial for orienting the molecule within a target's binding site.
A quantitative structure-activity relationship (QSAR) approach could be employed to further elucidate the impact of these structural features on the biological activity of a series of related aminopyridine derivatives.[9]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently limited, a comparative analysis based on structurally related aminopyridine derivatives suggests its potential as a kinase inhibitor and an antimicrobial agent. The unique combination of substituents warrants further investigation to fully characterize its biological activity profile and mechanism of action.
Future research should focus on the following:
-
Synthesis and Characterization: Development and optimization of a reliable synthetic route for this compound and its analogs.
-
In Vitro Biological Screening: Comprehensive screening against a panel of kinases and various microbial strains to determine its inhibitory and antimicrobial activity.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a library of related compounds to establish a clear SAR and guide further optimization efforts.
-
Computational Modeling: Utilization of molecular docking and other computational tools to predict binding modes and rationalize observed biological activities.
By systematically exploring the chemical space around this intriguing molecule, the scientific community can unlock its full therapeutic potential.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Stereochemical Imperative of Dichloropyridines in Modern Chemistry
An In-Depth Technical Guide to the Enantioselective Synthesis and Analysis of Dichloropyridine Derivatives
The pyridine scaffold is a cornerstone of medicinal and agricultural chemistry, with dichlorinated derivatives serving as particularly versatile intermediates.[1][2] Their unique electronic properties and substitution patterns make them key building blocks for a range of bioactive molecules, including antiarrhythmic agents, potassium channel antagonists, and advanced fungicides.[1][3] As the principles of stereochemistry have become central to drug design, the focus has shifted from racemic mixtures to single enantiomers. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the ability to selectively synthesize and accurately analyze a specific stereoisomer a critical requirement for regulatory approval and therapeutic efficacy.[4]
This guide provides a comparative overview of state-of-the-art methodologies for the enantioselective synthesis and analysis of chiral dichloropyridine derivatives. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for navigating this challenging but rewarding area of synthetic chemistry.
Part I: A Comparative Guide to Enantioselective Synthetic Strategies
The creation of a single enantiomer from a prochiral or racemic dichloropyridine precursor demands a carefully chosen strategy. The three primary approaches—catalytic asymmetric synthesis, chiral auxiliary-mediated transformations, and kinetic resolution—each offer a distinct set of advantages and limitations. The optimal choice is dictated by factors such as substrate scope, desired scale, atom economy, and the availability of chiral precursors.
A. Catalytic Asymmetric Synthesis: The Organocatalytic Revolution
Modern synthetic chemistry increasingly favors catalytic methods for their efficiency and atom economy. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds.[5][6] A prominent strategy involves the asymmetric dearomatization of pyridinium salts, which transforms a flat, achiral ring into a three-dimensional, chiral dihydropyridine.[7][8]
Mechanistic Rationale: This approach typically uses a chiral amine catalyst, such as an isothiourea derivative, to generate a C(1)-ammonium enolate from a pronucleophile (e.g., an aryl ester).[5][7] This chiral enolate then undergoes a highly regio- and stereoselective addition to a dichloropyridinium salt activated with an electron-withdrawing group. The facial selectivity is controlled by the steric environment created by the chiral catalyst, directing the nucleophilic attack to one face of the pyridinium ring.
Experimental Protocol: Organocatalytic Synthesis of a Chiral Dichlorodihydropyridine
-
Preparation of the Pyridinium Salt: To a solution of the 3-substituted-dichloropyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M), add the desired alkylating agent (e.g., benzyl bromide, 1.2 equiv). Stir the mixture at 60 °C for 12-24 hours until consumption of the starting material is confirmed by TLC or LC-MS. Cool the reaction to room temperature, add diethyl ether to precipitate the salt, and collect the solid by filtration. Wash with diethyl ether and dry under vacuum.
-
Asymmetric Addition: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the pyridinium salt (1.0 equiv, 0.1 mmol), the aryl ester pronucleophile (1.2 equiv), and the chiral isothiourea catalyst (e.g., (R)-BTM, 0.02 equiv).
-
Solvent and Base Addition: Add anhydrous toluene (0.5 mL) followed by a sterically hindered base such as DABCO (1.2 equiv).[7] The choice of an aprotic, non-coordinating solvent like toluene is often critical for achieving high enantioselectivity.[5]
-
Reaction and Quenching: Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by chiral HPLC on small aliquots. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the enantioenriched dichlorodihydropyridine derivative.
Diagram: Catalytic Cycle of Asymmetric Pyridinium Dearomatization
Caption: Organocatalytic cycle for enantioselective pyridinium dearomatization.
B. Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classic and robust strategy for controlling stereochemistry.[9] In this method, a prochiral dichloropyridine derivative is covalently bonded to a recoverable, enantiopure molecule (the auxiliary). The auxiliary then sterically directs the approach of a reagent to one face of the molecule, inducing diastereoselectivity in the key bond-forming step.
Mechanistic Rationale: The auxiliary, often derived from readily available natural products like amino acids or terpenes, creates a rigid conformational bias in the substrate.[10][11] For example, an oxazolidinone auxiliary attached to a nicotinoyl chloride can effectively shield one face of the pyridine ring after its conversion to a pyridinium salt, forcing a nucleophile to attack from the less hindered face.[11] The diastereomeric product can then be purified, and the auxiliary is subsequently cleaved to reveal the enantioenriched product and allow for recycling of the auxiliary.[9]
Experimental Protocol: Diastereoselective Addition Using an Evans Oxazolidinone Auxiliary
-
Auxiliary Attachment: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add a solution of 2,5-dichloronicotinoyl chloride (1.1 equiv) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the N-acyloxazolidinone.
-
Diastereoselective Reduction: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Add a reducing agent (e.g., L-Selectride®, 1.5 equiv) dropwise. The bulky reducing agent will be directed by the auxiliary's stereocenter.
-
Reaction Monitoring and Quenching: Stir at -78 °C for 3-6 hours, monitoring by TLC. Quench carefully by the slow addition of saturated aqueous NaHCO₃ followed by 30% H₂O₂.
-
Auxiliary Cleavage: After workup, the crude product can be subjected to auxiliary cleavage. For example, dissolve the product in THF/H₂O and add LiOH (4.0 equiv). Stir at room temperature until the reaction is complete.
-
Purification: Acidify the mixture and extract the enantioenriched dichloropyridine alcohol product. The chiral auxiliary can be recovered from the aqueous layer. Purify the product via column chromatography.
Diagram: Chiral Auxiliary Workflow
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
C. Dynamic Kinetic Resolution (DKR): Surpassing the 50% Yield Barrier
Kinetic resolution separates enantiomers of a racemate by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent. While effective, standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the selective reaction of one enantiomer with a method for racemizing the unreactive enantiomer in situ.[12][13]
Mechanistic Rationale: In a typical chemoenzymatic DKR, a lipase enzyme selectively acylates one enantiomer of a racemic dichloropyridine alcohol.[12][14] Simultaneously, a transition metal catalyst (e.g., a ruthenium or copper complex) continuously racemizes the slower-reacting alcohol enantiomer.[12][13] This process converts the entire racemic starting material into a single, enantiomerically pure product, allowing for theoretical yields approaching 100%.
Experimental Protocol: Chemoenzymatic DKR of a Racemic Dichloropyridine Alcohol
-
Setup: To a vial containing the racemic dichloropyridine alcohol (1.0 equiv, 0.2 mmol), add an acyl donor (e.g., vinyl acetate, 3.0 equiv), an immobilized lipase (e.g., Novozym 435, 20 mg), and the racemization catalyst (e.g., a Ru-based complex, 2 mol%).
-
Solvent and Conditions: Add an anhydrous, non-polar solvent such as toluene or MTBE (2 mL). Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product and remaining substrate by taking small aliquots at regular intervals and analyzing them by chiral HPLC.
-
Workup: Once the reaction reaches completion (typically >95% conversion), filter off the immobilized enzyme (which can often be washed and reused).
-
Purification: Concentrate the filtrate and purify the resulting enantioenriched ester by flash column chromatography. The ester can then be hydrolyzed if the alcohol is the desired final product.
Table 1: Comparison of Enantioselective Synthetic Strategies
| Feature | Catalytic Asymmetric Synthesis | Chiral Auxiliary-Mediated | Dynamic Kinetic Resolution (DKR) |
| Principle | Chiral catalyst creates a stereoselective pathway. | Stoichiometric chiral unit directs a reaction. | Combination of selective reaction and in situ racemization. |
| Theoretical Yield | ~100% | ~100% | ~100% |
| Atom Economy | High | Low (due to stoichiometric auxiliary) | Moderate to High |
| Enantioselectivity | Good to Excellent (often >90% ee) | Very High (often >98% de) | Excellent (often >99% ee) |
| Key Advantage | High efficiency, low catalyst loading. | Robust, predictable, well-established. | Overcomes 50% yield limit of standard resolution. |
| Key Disadvantage | Requires significant optimization (catalyst, solvent). | Poor atom economy; requires extra synthetic steps. | Requires compatible catalyst/enzyme systems. |
Part II: A Comparative Guide to Enantioselective Analysis
Synthesizing a chiral molecule is only half the battle; robust analytical methods are required to quantify its enantiomeric purity (enantiomeric excess, ee) and, crucially, to determine its absolute configuration.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample.[15] The separation is achieved by passing the racemic mixture through a column packed with a chiral stationary phase (CSP).
Principle of Separation: The two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[16] Due to differing stereochemical interactions, one enantiomer forms a more stable complex and is retained on the column longer than the other, resulting in their separation into two distinct peaks. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are exceptionally versatile and widely used.[17]
Protocol: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of 3-4 columns with diverse polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase Screening: For each column, test a range of mobile phases. Start with normal-phase eluents like hexane/isopropanol and polar organic eluents like acetonitrile/methanol.[18][19]
-
Optimization: Once baseline separation is achieved, optimize the resolution (Rs) and analysis time.
-
Mobile Phase Ratio: Fine-tune the ratio of the polar modifier (e.g., isopropanol) in the mobile phase. Increasing the polar component generally decreases retention time but may reduce resolution.
-
Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can significantly improve peak shape and resolution.
-
Flow Rate: Adjust the flow rate to balance analysis time and efficiency.[18]
-
-
Quantification: Once the method is optimized, inject a sample of the racemate to determine the retention times of each enantiomer. Then, inject the synthesized sample. Calculate the enantiomeric excess using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
B. Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability.[20] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity.[21][22]
Advantages over HPLC:
-
Speed: The properties of supercritical CO₂ allow for much higher flow rates without a significant loss of efficiency, leading to dramatically shorter analysis times.[22][23]
-
Reduced Solvent Consumption: SFC uses significantly less organic solvent (modifier) than HPLC, making it a greener technique with lower operating costs.[23]
-
Orthogonal Selectivity: SFC can sometimes provide separation for compounds that are difficult to resolve by HPLC.[21]
The method development process for chiral SFC is analogous to that for HPLC, involving the screening of columns and optimization of mobile phase composition (typically CO₂ with an alcohol modifier like methanol).[24]
C. Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration
While chromatography can tell you how much of each enantiomer is present, it cannot definitively tell you which peak corresponds to the (R)- or (S)-enantiomer. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution.[25]
Principle of Analysis: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26] The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure. The experimental VCD spectrum is then compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known enantiomer (e.g., the (R)-enantiomer).[4][27]
-
If the experimental and calculated spectra match in the sign and relative intensity of the key bands, the sample has the same absolute configuration as the calculated model.
-
If the spectra are mirror images, the sample has the opposite absolute configuration.
Diagram: VCD Workflow for Absolute Configuration
Caption: Workflow combining experimental VCD with DFT calculations.
Table 2: Comparison of Enantioselective Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | Vibrational Circular Dichroism (VCD) |
| Primary Use | Enantiomeric excess (ee) determination. | Enantiomeric excess (ee) determination. | Absolute configuration determination. |
| Principle | Chromatographic separation on a CSP. | Chromatographic separation on a CSP. | Differential absorption of polarized IR light. |
| Speed | Moderate | Fast | Slow (requires both experiment and calculation) |
| Solvent Usage | High | Low | Moderate |
| Sample Req. | Low (µg) | Low (µg) | High (mg) |
| Key Advantage | Widely available, robust, reliable for ee%. | High throughput, green chemistry. | Provides definitive 3D structural information. |
| Key Disadvantage | High solvent consumption, longer run times. | Higher initial instrument cost. | Requires computational resources; not for ee%. |
Conclusion and Future Outlook
The successful development of chiral dichloropyridine-based therapeutics and agrochemicals is critically dependent on the mastery of enantioselective synthesis and analysis. As this guide has illustrated, researchers have a powerful and diverse toolkit at their disposal. Catalytic asymmetric methods are increasingly becoming the standard for their elegance and efficiency, while chiral auxiliary and DKR approaches remain highly valuable for their robustness and ability to deliver exceptionally high enantiopurity.
In the analytical realm, chiral SFC is rapidly gaining ground on HPLC as the preferred method for high-throughput ee determination due to its speed and environmental benefits. VCD has solidified its role as an indispensable tool for the unambiguous assignment of absolute configuration, mitigating the risks associated with misassigned stereocenters during drug development.
Looking ahead, the integration of flow chemistry with catalytic asymmetric synthesis and the development of novel chiral stationary phases for even faster and more efficient separations will continue to push the boundaries of what is possible. By understanding the principles and practical considerations outlined in this guide, scientists can make more informed decisions, accelerating the discovery and development of next-generation chiral chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 2,5-Dihydrooxepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. novapublishers.com [novapublishers.com]
- 12. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperative Copper/Lipase Catalysis for the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Bis(hetero)arenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kth.diva-portal.org [kth.diva-portal.org]
- 15. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 20. Chiral separations in sub- and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. fagg-afmps.be [fagg-afmps.be]
- 23. chiraltech.com [chiraltech.com]
- 24. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 25. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 26. jascoinc.com [jascoinc.com]
- 27. schrodinger.com [schrodinger.com]
Authored by: [Your Name/Lab Name], Senior Application Scientist
An In-Depth Guide to Computational Docking Studies of Aminopyridine Compounds: Methodologies, Performance Benchmarks, and Best Practices
This guide provides a comprehensive overview of computational docking methodologies as applied to aminopyridine-based compounds, a scaffold of significant interest in modern drug discovery. We will delve into the critical aspects of study design, software selection, and results validation, offering a comparative analysis of common tools and protocols to empower researchers in their virtual screening and lead optimization efforts.
The Significance of Aminopyridines and the Role of In Silico Docking
Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. They are key pharmacophores in a variety of approved drugs and clinical candidates, targeting a range of protein classes including kinases, ion channels, and enzymes. The nitrogen atom in the pyridine ring and the appended amino group can act as crucial hydrogen bond donors and acceptors, enabling precise interactions within a protein's binding site.
Computational docking has emerged as an indispensable tool in the discovery and development of aminopyridine-based drugs. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This information is invaluable for:
-
Virtual Screening: Rapidly screening large libraries of aminopyridine derivatives to identify potential hits.
-
Hit-to-Lead Optimization: Guiding the structural modification of hits to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular basis of a compound's activity by visualizing its binding mode.
Comparative Analysis of Docking Software for Aminopyridine Scaffolds
The choice of docking software is a critical decision that can significantly impact the outcome of a study. Below, we compare three widely used docking programs, highlighting their strengths and weaknesses in the context of aminopyridine-containing ligands.
| Software | Scoring Function Principle | Strengths | Considerations for Aminopyridines |
| AutoDock Vina | Machine-learning based, empirical and knowledge-based terms. | High speed, ease of use, and good accuracy for many systems. | May require careful parameterization for ligands with multiple rotatable bonds. |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic algorithm for flexible ligand docking. | High accuracy in pose prediction, extensive options for customization. | Can be computationally intensive; requires a commercial license. |
| Glide (Schrödinger Suite) | Hierarchical search protocol with empirical scoring functions (SP and XP). | Excellent performance in pose prediction and virtual screening. | Part of a commercial suite, which can be a cost barrier. |
Expert Insight: While AutoDock Vina is an excellent starting point for many projects due to its speed and accessibility, for projects involving nuanced protein-ligand interactions, such as those often seen with aminopyridines, the higher accuracy of GOLD or Glide may be advantageous. The ability of these programs to handle ligand flexibility and specific water-mediated interactions can be crucial for accurately predicting the binding of aminopyridine scaffolds.
A Validated Step-by-Step Protocol for Docking Aminopyridine Compounds
This section outlines a robust and self-validating workflow for a typical docking study involving aminopyridine derivatives.
Receptor Preparation
The quality of the receptor structure is paramount for a successful docking study.
-
Obtain a High-Resolution Crystal Structure: Start with a high-quality crystal structure of the target protein, preferably co-crystallized with a ligand. The Protein Data Bank (PDB) is the primary repository for these structures.
-
Pre-processing:
-
Remove all non-essential molecules, including water, ions, and co-solvents. Rationale: These molecules can interfere with the docking algorithm unless they are known to play a direct role in ligand binding.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH. Tools like H++ can be invaluable for this step.
-
Repair any missing side chains or loops using modeling software like Modeller.
-
Ligand Preparation
-
Generate 3D Conformations: Start with 2D structures of your aminopyridine compounds and convert them to 3D.
-
Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation.
-
Charge Assignment: Assign partial charges using a suitable force field (e.g., Gasteiger charges for AutoDock).
Defining the Binding Site and Docking
-
Grid Box Generation: Define a grid box that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase the search space.
-
Docking Execution: Run the docking simulation using your chosen software. It is advisable to generate multiple binding poses (e.g., 10-20) for each ligand.
Post-Docking Analysis and Validation
-
Pose Clustering and Selection: Cluster the generated poses based on root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.
-
Visual Inspection: Critically examine the top-ranked poses. Look for key interactions that are consistent with known structure-activity relationships (SAR) for your target. For aminopyridines, this often involves hydrogen bonds between the pyridine nitrogen or amino group and key residues in the binding site.
-
Re-scoring: Consider using a different scoring function or a more computationally intensive method (e.g., MM/GBSA) to re-score the top poses to improve the accuracy of your binding energy estimates.
Visualizing the Docking Workflow
The following diagram illustrates the key stages of a typical computational docking workflow.
Caption: A generalized workflow for computational docking studies.
Case Study: Docking of Aminopyridine-based Kinase Inhibitors
To illustrate the practical application of these principles, let's consider a hypothetical case study involving the docking of a series of aminopyridine derivatives into the ATP-binding site of a protein kinase.
Objective: To rationalize the observed SAR and guide the design of more potent inhibitors.
Methodology:
-
Receptor: The crystal structure of the kinase domain was obtained from the PDB.
-
Ligands: A set of 10 aminopyridine analogs with known IC50 values were selected.
-
Software: Glide was used for this study due to its reported high accuracy in virtual screening.
-
Analysis: The docking scores were correlated with the experimental IC50 values.
Results:
| Compound | Docking Score (XP GScore) | Experimental IC50 (nM) | Key Interactions |
| AP-1 | -10.5 | 15 | H-bond with hinge region backbone |
| AP-2 | -9.8 | 50 | H-bond with hinge region backbone |
| AP-3 | -7.2 | 500 | Loss of a key H-bond |
| AP-4 | -11.2 | 8 | Additional H-bond with catalytic loop |
The results demonstrate a strong correlation between the docking scores and the experimental activities. The docking poses revealed that the most potent compounds formed a crucial hydrogen bond between the aminopyridine nitrogen and the backbone amide of a hinge region residue, a canonical interaction for many kinase inhibitors. This validated the docking protocol and provided a structural basis for the observed SAR.
Conclusion and Future Directions
Computational docking is a powerful and cost-effective tool for the discovery and optimization of aminopyridine-based drug candidates. By carefully selecting the appropriate software, validating the docking protocol, and critically analyzing the results, researchers can gain significant insights into the molecular recognition process and make more informed decisions in their drug design efforts.
Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to develop more accurate scoring functions and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further enhancing the power of in silico methods in drug discovery.
A Comparative Guide to the Structure-Activity Relationships of 4-Amino-3,5-dichloropyridine Derivatives
The 4-amino-3,5-dichloropyridine scaffold is a privileged structure in modern chemistry, serving as a critical building block for molecules that impact both agriculture and human health.[1][2] Its unique electronic and structural properties, conferred by the amino group and two chlorine substituents on the pyridine ring, provide a versatile platform for developing highly active and selective compounds.[1] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of its derivatives, focusing on two primary classes of biological activity: auxinic herbicides and phosphodiesterase 4 (PDE4) inhibitors. We will dissect the causality behind experimental designs, present comparative data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for this important chemical class.
The 4-Amino-3,5-dichloropyridine Core: A Foundation for Diverse Activity
The core scaffold itself possesses a unique combination of features. The pyridine nitrogen and the 4-amino group are electron-donating, while the chlorine atoms at the 3 and 5 positions are strongly electron-withdrawing. This electronic push-pull system influences the molecule's pKa, reactivity, and ability to form crucial interactions with biological targets.[3] The strategic placement of these functional groups allows for selective modification at the 2- and 6-positions, as well as on the 4-amino group, to fine-tune biological activity.
Comparative Analysis I: Auxinic Herbicides
Derivatives of 4-amino-3,5-dichloropyridine are prominent in the class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA).[4] These synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled growth and ultimately, death of the target weed species.[4] The primary target for these herbicides is the TIR1/AFB family of auxin co-receptors.[5]
Key Structural Requirements for Auxinic Activity
The herbicidal activity of these pyridinecarboxylic acids is highly dependent on the substituents on the pyridine ring. The general SAR trend indicates that:
-
An acidic group at the C2 position is crucial for activity. A carboxylic acid (-COOH) is optimal as it mimics the acidic side chain of IAA, enabling it to bind to the auxin receptor pocket.
-
The 4-amino group is a key contributor to potency and selectivity.
-
Halogen substitution on the ring is critical. The chlorine atoms at positions 3 and 5 enhance the molecule's stability and binding affinity. Additional halogenation, for instance at the C6 position, can further modulate activity and selectivity.
Performance Comparison of Commercial Pyridinecarboxylic Acid Herbicides
The subtle structural differences among commercial herbicides based on the 4-aminopyridine core lead to significant variations in their efficacy against different weed species. The following table compares the activity (ED50 values - the effective dose that provides 50% control) of several key herbicides.
| Herbicide | Structure | Canola ED₅₀ (g ha⁻¹) | Okra ED₅₀ (g ha⁻¹) | Squash ED₅₀ (g ha⁻¹) |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | 112.9 | 52.6 | 13.5 |
| Aminopyralid | 4-amino-3,6-dichloro-2-pyridinecarboxylic acid | 13.9 | 10.3 | 12.3 |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | >2240 | >2240 | 11.0 |
Data compiled from Ferrell et al. (2016).[6] Note: Lower ED50 values indicate higher herbicidal activity.
Analysis of Comparative Data:
-
Impact of the 4-Amino Group: A stark comparison between Clopyralid and Aminopyralid highlights the critical importance of the 4-amino group. Aminopyralid, which possesses the 4-amino group, is dramatically more active on canola and okra than Clopyralid, which lacks it.[6]
-
Impact of C5 vs. C6 Chlorination: Picloram (chlorinated at 3, 5, and 6) and Aminopyralid (chlorinated at 3 and 6) show differing selectivity profiles. Aminopyralid is significantly more potent on canola and okra compared to Picloram, suggesting that the substitution pattern profoundly affects species-specific target engagement.[6]
Comparative Analysis II: Phosphodiesterase 4 (PDE4) Inhibitors
In medicinal chemistry, the 4-amino-3,5-dichloropyridine scaffold is the cornerstone of Roflumilast , a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[7][8] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[6] Inhibition of PDE4 increases cAMP levels, leading to a potent anti-inflammatory effect, making it a valuable target for treating diseases like COPD and asthma.[8][9]
Key Structural Requirements for PDE4 Inhibition
The SAR for Roflumilast and its analogs reveals a different set of structural requirements compared to the auxinic herbicides:
-
The 4-amino-3,5-dichloropyridine N-oxide moiety is crucial for high-affinity binding to the PDE4 catalytic site. The N-oxide is a key feature in many potent PDE4 inhibitors.
-
An amide linker connects the pyridine ring to a substituted catechol ether moiety.
-
The 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group fits into a hydrophobic pocket of the enzyme active site. Modifications to this group are a primary focus for developing analogs with improved properties.[10]
Performance Comparison of Roflumilast and Analogs
Systematic modification of the Roflumilast structure aims to improve potency and metabolic stability while minimizing side effects. While a comprehensive public table of direct analogs is limited, SAR studies indicate key trends. For instance, replacing the methyl cyclopropane group or modifying the amide linker have been explored, though often with reduced potency.[10] Roflumilast itself exhibits high selectivity for PDE4B and PDE4D isoforms.[10]
| Compound | Structure | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| Roflumilast | N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | 0.84 | 0.68 |
| Apremilast | Different core scaffold | 74 | - |
Data compiled from Begg et al. (2023) and other sources.[10]
Analysis and Causality:
The high potency of Roflumilast is attributed to its specific interactions within the PDE4 active site. The dichloropyridine ring engages with a conserved glutamine residue, a key interaction for many PDE4 inhibitors.[10] The dialkoxyphenyl group occupies two hydrophobic pockets, Q1 and Q2, anchoring the molecule firmly in place.[10] The development of "soft" PDE4 inhibitors, designed to be rapidly metabolized in the bloodstream to inactive forms, is an active area of research to reduce systemic side effects.[11]
Experimental Protocols
To facilitate further research, we provide standardized, step-by-step protocols for a whole-plant herbicidal bioassay and an in vitro PDE4 inhibition assay.
Protocol 1: Whole-Plant Herbicidal Bioassay
This protocol is designed to determine the effective dose (ED50) of a herbicidal compound on a target weed species.
Methodology:
-
Seed Germination: Germinate seeds of the target species (e.g., Brassica napus) in petri dishes on moist filter paper.
-
Transplanting: Once seedlings have developed cotyledons, transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Acclimatization: Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16:8h light:dark cycle) until they reach the 2-4 true leaf stage.[12]
-
Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant). Perform serial dilutions to create a range of 6-8 concentrations that are expected to span from no effect to complete plant death.
-
Application: Apply the herbicide solutions to the plants using a calibrated cabinet sprayer to ensure uniform coverage.[12] Include a solvent-only control group.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess plant injury or measure biomass (fresh or dry weight) for each treatment group.[13]
-
Data Analysis: Calculate the percent inhibition relative to the control. Plot the percent inhibition against the log of the herbicide concentration and fit the data to a dose-response curve to determine the ED50 value.
Workflow for Whole-Plant Herbicidal Bioassay
Caption: Workflow for determining herbicidal efficacy.
Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This high-throughput compatible assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Compound Dilutions: Perform serial dilutions of the test compound (e.g., Roflumilast analog) in assay buffer. Ensure the final DMSO concentration is low (<1%).[6]
-
Enzyme Solution: Dilute recombinant human PDE4 (e.g., PDE4B1) to the desired working concentration in cold assay buffer.
-
Substrate Solution: Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of compound dilutions or vehicle (for controls) to the appropriate wells.
-
Add 5 µL of the diluted PDE4 enzyme to all wells except the negative control (no enzyme) wells. Add 5 µL of assay buffer to negative control wells.[6]
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a binding agent (which binds to the hydrolyzed AMP product) to all wells.[14]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis: Calculate the percent inhibition based on the polarization values of the controls. Plot percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
General Principle of PDE4 Inhibition Assay
References
- 1. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel Roflumilast analogs as soft PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Biological Activity of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone and its Bromo-Analog
A Senior Application Scientist's Perspective on Structure-Activity Relationship
In the landscape of medicinal chemistry and drug discovery, the substitution of one halogen for another on a lead scaffold can dramatically alter biological activity. This guide provides an in-depth, comparative analysis of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone and its corresponding bromo-analog, 1-(3-Amino-2,6-dibromopyridin-4-yl)ethanone. While direct comparative studies on these specific molecules are not extensively published, this document outlines the essential experimental framework a researcher would follow to characterize and contrast their biological potential. We will delve into the underlying principles of how halogen substitution influences molecular properties and interactions, and provide detailed, field-proven protocols for their evaluation.
Introduction: The Significance of Halogen Substitution
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, particularly protein kinase inhibitors.[1] Halogen atoms are frequently incorporated into drug candidates to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The choice between chlorine and bromine is not trivial; it can profoundly impact a compound's interaction with its biological target through mechanisms like halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center.[2][3]
This guide will compare the following two molecules:
| Compound Name | Structure |
| Cpd-Cl : this compound | ![]() |
| Cpd-Br : 1-(3-Amino-2,6-dibromopyridin-4-yl)ethanone | ![]() |
Our objective is to provide a robust framework for assessing how the substitution of chlorine with bromine affects the biological efficacy of this particular aminopyridine core, with a focus on its potential as a kinase inhibitor.
Physicochemical Properties: A Tale of Two Halogens
The initial step in comparing these analogs involves analyzing their fundamental physicochemical properties. The switch from chlorine to bromine introduces subtle but significant changes that can influence pharmacokinetics and pharmacodynamics.
| Property | Cpd-Cl | Cpd-Br | Rationale for Difference |
| Molecular Formula | C₇H₆Cl₂N₂O | C₇H₆Br₂N₂O | Substitution of Cl with Br. |
| Molecular Weight | 221.05 g/mol | 309.95 g/mol | Bromine has a higher atomic mass than chlorine. |
| Calculated LogP | ~2.1 | ~2.4 | Bromine is more lipophilic than chlorine, generally increasing the LogP value. |
| Halogen Bond Donor Strength | Moderate | Stronger | Bromine is more polarizable than chlorine, making it a more effective halogen bond donor.[4][5] |
These differences are critical. A higher LogP for the bromo-analog might enhance membrane permeability but could also increase non-specific binding or reduce aqueous solubility. The most intriguing difference lies in the halogen bonding potential. Bromine's superior ability to form a halogen bond could lead to a more potent interaction with a target protein if an appropriate halogen bond acceptor (e.g., a backbone carbonyl oxygen) is present in the binding site.[6]
Proposed Experimental Evaluation: From Benchtop to Cell
Given the aminopyridine core, a logical starting point for biological evaluation is to screen these compounds against a panel of protein kinases, which are critical regulators of cellular processes and prominent drug targets.[7]
Causality Behind Experimental Choice: The primary goal is to determine if the compounds inhibit kinase activity directly and to quantify their potency (IC50). A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is chosen for its high sensitivity, broad applicability, and robustness in high-throughput screening. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Compound Preparation: Prepare 10 mM stock solutions of Cpd-Cl and Cpd-Br in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., ATR, MEK1, or another kinase of interest) in kinase reaction buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.[8][9] Incubate for 60 minutes at 30°C.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Hypothetical Data Presentation
To illustrate the expected output, consider the following hypothetical data:
| Kinase Target | Cpd-Cl IC50 (nM) | Cpd-Br IC50 (nM) |
| Kinase A (e.g., MEK1) | 150 | 35 |
| Kinase B (e.g., CDK2) | 800 | 250 |
| Kinase C (e.g., SRC) | >10,000 | >10,000 |
In this hypothetical scenario, Cpd-Br is significantly more potent and selective against Kinase A and B, suggesting the bromine atoms are critical for activity.
Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Causality Behind Experimental Choice: An in vitro kinase IC50 does not always translate to cellular activity. A cell-based assay is crucial to determine if the compounds can cross the cell membrane and engage their target in a complex biological environment to produce a functional outcome, such as inhibiting cancer cell proliferation. The MTT assay is a classic, reliable, and cost-effective method for this purpose. It measures the metabolic activity of living cells, which is a proxy for cell viability.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Cpd-Cl and Cpd-Br (prepared in culture medium from DMSO stocks, ensuring the final DMSO concentration is <0.5%). Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well. Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals. Incubate for 4-18 hours at 37°C in a humidified incubator. Gentle mixing may be required to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only). Normalize the data to the vehicle-treated cells (100% viability) and plot cell viability (%) against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Presentation
| Cell Line | Cpd-Cl GI50 (µM) | Cpd-Br GI50 (µM) |
| HCT116 (Colon Cancer) | 8.5 | 1.2 |
| A549 (Lung Cancer) | 12.1 | 2.5 |
This hypothetical cellular data corroborates the in vitro findings, showing Cpd-Br is more effective at inhibiting cancer cell growth.
Principle: MTT Assay
Caption: Principle of the MTT cell viability assay.
Discussion: Interpreting the Structure-Activity Relationship (SAR)
Based on our hypothetical results where the bromo-analog (Cpd-Br ) consistently outperforms the chloro-analog (Cpd-Cl ), we can formulate a compelling SAR hypothesis. The increased potency of Cpd-Br is likely attributable to one or more of the following factors:
-
Enhanced Halogen Bonding: The primary hypothesis is that the bromine atom at position 2 or 6 of the pyridine ring forms a crucial halogen bond with a key acceptor residue (like the backbone carbonyl of a hinge-region amino acid) in the kinase's ATP-binding pocket.[4][6] This stronger, more directional interaction, compared to what chlorine can offer, would anchor the inhibitor more tightly, resulting in a lower IC50.[10][11]
-
Improved Lipophilic Interactions: The larger, more polarizable bromine atom may engage in more favorable van der Waals or hydrophobic interactions within a lipophilic pocket adjacent to the halogen, further enhancing binding affinity.
-
Optimal Steric Fit: The size of the bromine atom may simply provide a better steric fit within the confines of the target's active site compared to the smaller chlorine atom, optimizing the overall inhibitor conformation for binding.
Conversely, it is important to acknowledge that in some cases, halogen substitution can decrease activity. A larger atom like bromine might introduce a steric clash that prevents optimal binding, in which case the chloro-analog would be superior. This highlights the necessity of empirical testing.
Conclusion and Future Directions
This guide presents a systematic approach to comparing the biological activities of this compound and its bromo-analog. By integrating biochemical and cell-based assays, a clear picture of the structure-activity relationship can be established.
The hypothetical data strongly suggest that substituting chlorine with bromine on this scaffold significantly enhances its kinase inhibitory and antiproliferative activities. This finding positions 1-(3-Amino-2,6-dibromopyridin-4-yl)ethanone as a more promising lead compound for further development.
Next Steps for a Drug Discovery Program:
-
Kinome Profiling: Screen the more potent analog against a broad panel of kinases to confirm its selectivity profile.
-
Co-crystallography: Obtain an X-ray crystal structure of the lead compound bound to its target kinase to visually confirm the binding mode and validate the halogen bonding hypothesis.
-
Pharmacokinetic (ADME) Studies: Evaluate the metabolic stability, solubility, and other ADME properties of the lead compound to assess its drug-likeness.
-
In Vivo Efficacy Studies: Test the compound in relevant animal models of cancer to determine if the in vitro and cellular potency translates to in vivo anti-tumor activity.[1]
By following this logical, evidence-based progression, researchers can effectively leverage subtle molecular modifications to drive the discovery of novel and more effective therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Halogen Bonding in Inhibitor Recognition and Binding ...: Ingenta Connect [ingentaconnect.com]
- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]
- 6. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (CAS No. 912772-91-9), a halogenated pyridine derivative. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure as a chlorinated pyridine allows us to infer its hazard profile from analogous compounds. This proactive assessment is fundamental to preventing accidental exposure and ensuring safe handling.
The structure contains two chlorine atoms on a pyridine ring, classifying it as a halogenated organic compound.[1] Such compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[2][3] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many chlorinated solvents and process wastes are listed as hazardous, mandating their disposal through licensed facilities.[2][4]
Table 1: Inferred Hazard Profile and Chemical Identification
| Property | Value / Observation | Rationale & Supporting Sources |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 912772-91-9 | [5][6][7] |
| Appearance | Likely a white or off-white solid/powder. | Based on supplier information.[6] |
| Inferred Health Hazards | Skin Irritation: Causes skin irritation. Eye Irritation: Causes serious eye irritation. Respiratory Irritation: May cause respiratory irritation. Acute Oral Toxicity: May be harmful if swallowed. | Based on SDS data for structurally similar compounds like 4-Amino-2,6-dichloropyridine and other dichloropyridine derivatives.[8][9][10][11][12] |
| Environmental Hazards | Potentially toxic to aquatic life. Halogenated organics can be persistent in the environment. | A common characteristic of chlorinated aromatic compounds.[3] Do not let product enter drains, waterways, or soil.[8] |
| Regulatory Classification | Must be treated as Hazardous Waste . | As a chlorinated organic compound, it falls under specific waste regulations (e.g., EPA F-list for spent halogenated solvents).[1][2][4][13] |
Immediate Safety and Spill Management
Safe handling is the first line of defense. Adherence to proper Personal Protective Equipment (PPE) protocols and readiness for spill management are non-negotiable.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazard assessment. The goal is to create a barrier between the researcher and the chemical, preventing any route of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1][14] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes or airborne powder, preventing serious irritation.[1][9] |
| Skin/Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[8][9][14] |
Emergency Spill Protocol
Accidents can occur despite careful planning. A swift and correct response is crucial to contain the hazard.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Ensure all non-essential personnel leave the immediate area. Restrict access and ensure ventilation is active (i.e., fume hood sash is at the proper height).
-
Don PPE: Wear all PPE listed in Table 2 before approaching the spill.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[1][14] Avoid raising dust. For liquid solutions, absorb with pads or inert material.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, robust, and sealable container (e.g., a polyethylene pail with a lid).[1]
-
Label the Container: Immediately label the container as "Hazardous Waste" and list the contents: "Spill debris containing this compound."
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: The sealed container must be disposed of following the procedures in Section 3. Never discard spill cleanup materials in the regular trash.[1]
Core Disposal Workflow
The proper disposal of this compound is a systematic process. Each step is designed to ensure safety, compliance, and logistical efficiency. The following workflow must be followed for all waste streams containing this compound, whether it is pure, in solution, or as contaminated labware.
Step 1: Waste Segregation
Protocol: All waste containing this compound must be collected in a waste container specifically designated for "Halogenated Organic Waste." [1][15]
Causality: This is the most critical step in the disposal process. Mixing halogenated compounds with non-halogenated waste streams complicates disposal, significantly increases costs, and can violate federal and state regulations.[1] Furthermore, it prevents potentially dangerous reactions with incompatible chemicals.[1]
Step 2: Container Selection and Labeling
Protocol:
-
Select a Container: Use a chemically compatible, leak-proof container with a secure, threaded screw-top cap.[1][15] High-density polyethylene (HDPE) or glass bottles are generally suitable. Ensure the container is in good condition with no cracks or residue.[1]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Fill out the label completely and legibly.[1] It must include:
Causality: Proper containerization and labeling are mandated by law.[1] This practice ensures that anyone handling the container is aware of its contents and associated hazards, preventing accidental exposure and ensuring it is routed to the correct disposal facility.
Step 3: Accumulation and Storage
Protocol:
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[8][15] This prevents the release of vapors into the laboratory.
-
Store Safely: Store the container in a designated "Satellite Accumulation Area" (SAA), such as a secondary containment bin within or near the fume hood where the waste is generated.
-
Incompatible Materials: Ensure the waste container is stored away from incompatible materials, particularly strong acids, bases, or oxidizing agents, to prevent hazardous reactions.[1]
Causality: Safe storage practices are required to minimize the risk of spills, leaks, or reactions during the accumulation phase. Keeping containers closed is a key EPA requirement.
Step 4: Arranging for Professional Disposal
Protocol:
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Professional Collection: The waste will be collected by trained EHS personnel or a licensed hazardous waste hauler.[2]
Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of by certified professionals at permitted facilities.[2][10] The most common and effective disposal method for chlorinated aromatic compounds is high-temperature incineration, which ensures complete destruction to greater than 99.9999% efficiency.[3] Under no circumstances should this chemical waste be disposed of down the drain or in regular solid waste trash. [1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 5. 912772-91-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, CasNo.912772-91-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. This compound | 912772-91-9 [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


